Fluometuron-N-desmethyl-4-hydroxy
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-13-8(16)14-5-2-3-7(15)6(4-5)9(10,11)12/h2-4,15H,1H3,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBUIGDTBUSAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032396 | |
| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174758-89-4 | |
| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluometuron-N-desmethyl-4-hydroxy chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. This document is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identification
This compound is a metabolite of Fluometuron, a phenylurea herbicide. Its chemical structure is characterized by the demethylation of the urea nitrogen and the hydroxylation of the phenyl ring of the parent compound.
Synonyms: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]
Chemical Formula: C₉H₉F₃N₂O₂[1]
Molecular Weight: 248.18 g/mol
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information for the parent compound, Fluometuron, to provide context. It is anticipated that the hydroxyl and desmethyl modifications would alter these properties, likely increasing water solubility and polarity.
| Property | Value for Fluometuron | Citation |
| Melting Point | 163-164 °C | [4][5] |
| Water Solubility | 105 mg/L at 20 °C | [4] |
| Vapor Pressure | 0.067 mPa at 20 °C | [4] |
| Partition Coefficient (Kow) | 2.2330 | [4] |
| Adsorption Coefficient (Koc) | 100 | [4] |
Metabolism and Environmental Fate
Fluometuron undergoes degradation in soil and plants through a series of metabolic reactions. The formation of this compound is a result of these biotransformation processes. The primary degradation pathway of Fluometuron involves sequential N-demethylation and hydrolysis.[6]
The degradation of Fluometuron in soil is a microbial process.[6] It first undergoes demethylation to form desmethyl fluometuron (DMF) and subsequently trifluoromethyl phenylurea (TFMPU).[6] This is followed by hydrolysis of the urea linkage to yield the corresponding aniline derivative.[6] Ring hydroxylation is a known metabolic pathway for phenylurea herbicides. While the exact sequence leading to this compound is not explicitly detailed in the available literature, it is logical to infer its formation from the demethylated and hydroxylated intermediates.
References
- 1. N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea [lgcstandards.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. PubChemLite - [4-hydroxy-3-(trifluoromethyl)phenyl]urea (C8H7F3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 5. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Synthesis of Fluometuron-N-desmethyl-4-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Abstract: Fluometuron is a widely used phenylurea herbicide for which the metabolic fate is of significant environmental and toxicological interest. Its metabolites, such as N-demethylated and hydroxylated species, are crucial as analytical standards for monitoring and research. This document provides a comprehensive technical guide on a proposed synthetic pathway for Fluometuron-N-desmethyl-4-hydroxy, a potential metabolite. As no direct synthesis has been reported in the literature, this guide outlines a plausible and chemically sound multi-step approach, starting from commercially available precursors. Detailed experimental protocols, data tables, and process visualizations are provided to aid researchers in the preparation of this and structurally related compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached by constructing the core urea structure from a precursor that already contains the desired hydroxylation pattern, albeit in a protected form. Direct hydroxylation of the fluometuron scaffold is often unselective and can lead to a mixture of products. Therefore, a more controlled synthesis is proposed, starting with 4-methoxy-3-(trifluoromethyl)aniline.
The proposed two-step pathway is as follows:
-
Urea Formation: Synthesis of the intermediate, N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea, by converting 4-methoxy-3-(trifluoromethyl)aniline into an isocyanate, followed by a reaction with methylamine.
-
Demethylation: Cleavage of the methoxy group (O-demethylation) to yield the final product, this compound.
This approach ensures the correct placement of the hydroxyl group and is based on well-established chemical transformations.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the proposed synthesis. These are based on standard organic chemistry procedures and should be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea (Intermediate)
This step involves the formation of an isocyanate from the starting aniline, followed by its reaction with methylamine to form the urea linkage.
Protocol 1.1: Isocyanate Formation
-
Reaction Setup: In a fume hood, add 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. Dissolve the aniline in a dry, inert solvent such as toluene.
-
Phosgenation: Cool the solution to 0°C using an ice bath. Slowly bubble phosgene gas (or a safer equivalent like triphosgene) through the solution with vigorous stirring. The reaction is exothermic and should be carefully monitored.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Once the reaction is complete, bubble dry nitrogen gas through the solution to remove any excess phosgene. The resulting solution of 4-methoxy-3-(trifluoromethyl)phenyl isocyanate in toluene is typically used directly in the next step without purification.
Protocol 1.2: Urea Formation
-
Reaction Setup: In a separate flask, prepare a solution of methylamine (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) and cool it to 0°C.
-
Addition: Slowly add the freshly prepared isocyanate solution from Protocol 1.1 to the methylamine solution with stirring. An exothermic reaction will occur, and a precipitate may form.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the isocyanate peak using infrared (IR) spectroscopy (~2250 cm⁻¹).
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea as a solid.
Step 2: Synthesis of this compound (Final Product)
This step involves the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Protocol 2.1: O-Demethylation
-
Reaction Setup: In a fume hood, dissolve the urea intermediate from Step 1 (1.0 eq) in a dry, chlorinated solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise via a syringe.
-
Reaction: Stir the mixture at -78°C for one hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After filtering and concentrating the solvent, the crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Data Presentation
The following tables summarize the key compounds and a hypothetical reaction scheme with molar quantities for the synthesis.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Methoxy-3-(trifluoromethyl)aniline | C₈H₈F₃NO | 191.15 | Starting Material |
| N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | C₁₀H₁₁F₃N₂O₂ | 264.20 | Intermediate |
| This compound | C₉H₉F₃N₂O₂ | 250.18 | Final Product |
Table 2: Hypothetical Reaction Inputs and Outputs (based on 10 mmol scale)
| Step | Reactant | Moles (mmol) | Reagent/Solvent | Product | Theoretical Yield (g) |
| 1 | 4-Methoxy-3-(trifluoromethyl)aniline | 10.0 | Phosgene, Methylamine, Toluene, THF | N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | 2.64 |
| 2 | N'-(4-methoxy-3-(trifluoromethyl)phenyl)-N-methylurea | 10.0 | Boron Tribromide (BBr₃), Dichloromethane (DCM) | This compound | 2.50 |
Workflow Visualization
A successful synthesis relies on a logical flow of experimental procedures, including reaction, work-up, and purification.
Disclaimer: The synthetic pathway and protocols described herein are proposed based on established chemical principles. They have not been experimentally validated. All chemical syntheses should be performed with appropriate risk assessments and safety measures in a controlled laboratory environment.
Fluometuron Soil Metabolism and Degradation: A Technical Guide
Introduction
Fluometuron, a phenylurea herbicide, is primarily utilized for the pre- and post-emergence control of annual grasses and broadleaf weeds in cotton production.[1][2] Its efficacy and environmental fate are intrinsically linked to its persistence and transformation in the soil. Understanding the metabolic and degradation pathways of fluometuron is critical for assessing its environmental impact, ensuring agricultural sustainability, and minimizing potential risks such as groundwater contamination or injury to subsequent crops.[3] This guide provides an in-depth analysis of the core degradation pathways, influencing factors, and quantitative data related to fluometuron's behavior in the soil environment, tailored for researchers and scientific professionals.
Core Degradation Pathways
The dissipation of fluometuron in soil is a multifaceted process involving both biotic and abiotic mechanisms. However, microbial metabolism is overwhelmingly the primary driver of its breakdown.[4][5][6][7]
1.1. Microbial Degradation
The principal pathway for fluometuron degradation is microbial cometabolism, which proceeds through a sequential series of reactions.[3] The degradation does not occur in autoclaved (sterilized) soil, confirming the biological nature of the process.[4][5] The pathway involves two main steps:
-
Sequential Demethylation: The process begins with the stepwise removal of the two methyl groups from the urea nitrogen atom. Fluometuron is first transformed into the monodemethylated metabolite, desmethyl fluometuron (DMF) , also known as 1-methyl-3-(3-trifluoromethylphenyl)urea.[1][8] This is followed by a second demethylation to yield trifluoromethyl phenylurea (TFMPU) .[1]
-
Hydrolysis: Following demethylation, the urea linkage of TFMPU is hydrolyzed by microbial enzymes, specifically arylacylamidases.[1] This cleavage results in the formation of 3-(trifluoromethyl)aniline (TFMA) .[1][4][5]
While DMF and TFMPU can temporarily accumulate in the soil as fluometuron degrades, TFMA is typically short-lived and dissipates rapidly.[1] A significant portion of TFMA becomes incorporated into nonextractable soil residues (bound residues), and a smaller fraction may be volatilized.[1][9]
1.2. Mineralization
Complete degradation, or mineralization, of the fluometuron molecule to carbon dioxide (CO₂) is a minor pathway.[8] Studies using ¹⁴C-labeled fluometuron show that only a small percentage (e.g., 3-4%) of the parent compound is mineralized to ¹⁴CO₂ over incubation periods of 30 to 42 days.[1][9]
1.3. Abiotic Degradation
While microbial action is dominant, abiotic processes contribute to fluometuron's overall dissipation:
-
Photodegradation: On the soil surface, fluometuron is susceptible to photodegradation, especially when there is little rainfall following application.[6][10][11] Exposure to natural sunlight can lead to significant decomposition.[6][12]
-
Chemical Hydrolysis: Fluometuron is chemically stable in water across a wide pH range (1 to 13), indicating that abiotic hydrolysis is not a significant degradation pathway in the soil environment.[6][8]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Fluometuron - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]
- 5. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]
- 6. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Toxicological Profile of Fluometuron-N-desmethyl-4-hydroxy (CGA-236432)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Fluometuron-N-desmethyl-4-hydroxy, a significant metabolite of the herbicide fluometuron. Identified by the chemical name 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea and the code CGA-236432, this compound is recognized as a residue of concern in animal products by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). Due to the limited availability of specific toxicological data for this metabolite in the public domain, this guide synthesizes information on its formation, regulatory status, and provides a toxicological assessment based on the available data for the parent compound, fluometuron, in line with regulatory assumptions of equivalent toxicity.
Chemical Identity and Metabolism
This compound (CGA-236432) is a metabolite of the phenylurea herbicide fluometuron. Its formation involves two key metabolic transformations: N-demethylation of the parent fluometuron to form desmethyl-fluometuron (DMF), followed by hydroxylation of the phenyl ring.
The metabolic pathway of fluometuron is a critical aspect of its toxicological assessment. The primary route of degradation involves microbial metabolism.[1] In animals, fluometuron is metabolized by oxidative processes, leading to a variety of ring-hydroxylated metabolites.[2] The U.S. EPA has identified three hydroxylated metabolites of concern in animal commodities:
-
CGA-236431: 1-(4-hydroxy-3-trifluoromethylphenyl)urea
-
CGA-236432: 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea (this compound)
-
CGA-13211: 1,1-dimethyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea
For dietary risk assessment in animals, the residues of concern include fluometuron, its metabolites determined as trifluoromethylaniline (TFMA), and these hydroxylated metabolites and their conjugates.[1]
Figure 1: Simplified metabolic pathway of Fluometuron to this compound.
Toxicological Data
Acute Toxicity of Fluometuron
| Test | Species | Route | Value | Toxicity Category |
| LD50 | Rat | Oral | 6416 - 8900 mg/kg | IV (Practically Nontoxic) |
| LD50 | Rabbit | Dermal | >10,000 mg/kg | IV (Practically Nontoxic) |
| LC50 | Rat | Inhalation | >2.0 mg/L | III |
| Eye Irritation | Rabbit | - | Moderately Irritating | II |
| Skin Irritation | Rabbit | - | Mildly Irritating | III |
| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - |
Data sourced from EXTOXNET PIP[3]
Chronic Toxicity and Other Endpoints for Fluometuron
-
Subchronic Toxicity: In a 90-day study with rats, the highest dose of 750 mg/kg/day resulted in decreased body weight and congestion in the spleen, adrenals, liver, and kidneys, along with abnormalities in red blood cells.[3] In dogs, at a high dose of 150 mg/kg/day for 90 days, congestion of the liver, kidneys, and spleen was observed.[3]
-
Carcinogenicity: Fluometuron is classified by the U.S. EPA as a Group C, possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice.[2]
-
Genotoxicity: Genotoxicity studies with fluometuron have been negative.[2]
-
Reproductive and Developmental Toxicity: No primary reproductive effects were observed in rats. Developmental effects in rats were only seen at doses that also caused maternal toxicity.[2]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of CGA-236432 are not publicly available. However, standard methodologies for the toxicological evaluation of pesticides, such as those established by the OECD, would be employed. An example of a general protocol for an acute oral toxicity study is provided below.
Example Protocol: Acute Oral Toxicity (OECD 423)
Figure 2: Generalized workflow for an acute oral toxicity study based on OECD guidelines.
Methodology:
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water) overnight prior to administration of the test substance.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Signaling Pathways and Mechanism of Action
The primary mode of action for the parent compound, fluometuron, is the inhibition of photosynthesis at photosystem II.[3] This is the basis for its herbicidal activity.
The specific effects of this compound on signaling pathways in mammals have not been elucidated in publicly available literature. However, the target organs identified in animal studies with fluometuron (liver, kidneys, spleen, and red blood cells) suggest that metabolic and hematopoietic pathways could be affected.[3] The carcinogenic effects observed in mice also point towards potential interference with pathways regulating cell proliferation and apoptosis. Without specific studies on CGA-236432, it is presumed to share a similar, though not identical, toxicological profile to the parent compound, with the hydroxylation potentially influencing its metabolic fate and interaction with biological targets.
Figure 3: Logical relationship for the toxicological assessment of this compound.
Conclusion
This compound (CGA-236432) is a key hydroxylated metabolite of fluometuron. While it is considered a residue of concern by regulatory agencies, a detailed and specific public toxicological profile is not available. The current approach for risk assessment relies on the toxicological data of the parent compound, fluometuron, under the conservative assumption of equal toxicity. Future research focusing on the specific toxicokinetics and dynamic properties of this metabolite would be beneficial for a more refined understanding of its potential health effects.
References
Fluometuron-N-desmethyl-4-hydroxy CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. This document is intended to serve as a core reference for researchers and professionals involved in environmental science, toxicology, and drug development.
Core Chemical Data
A summary of the key chemical identifiers and properties for this compound is presented below.
| Property | Value |
| CAS Number | 1174758-89-4 |
| Molecular Formula | C₉H₉F₃N₂O₂ |
| Molecular Weight | 234.17 g/mol [1] |
| Synonyms | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea, DTXSID901032396 |
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for the accurate detection and quantification of this compound in various matrices. While specific experimental details can vary based on the sample type and analytical instrumentation, a general workflow for the analysis of this compound is outlined below.
Logical Workflow for Analysis
Caption: A generalized workflow for the chemical analysis of this compound.
This workflow represents a standard approach for the trace analysis of organic micropollutants. The specific parameters for each step, such as the choice of extraction solvent, chromatographic column, and mass spectrometer settings, would need to be optimized for the specific application.
References
Unveiling the Biological Activity of N-desmethyl Fluometuron Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron, a widely utilized phenylurea herbicide, effectively controls annual grasses and broadleaf weeds by inhibiting photosynthesis.[1][2] Its primary mechanism of action involves the blockage of electron transport at photosystem II (PSII) within the chloroplasts.[1][3] In the environment and within biological systems, fluometuron undergoes a stepwise degradation process, leading to the formation of several derivatives. This technical guide provides an in-depth exploration of the biological activity of its principal N-desmethyl derivative, N-(3-(trifluoromethyl)phenyl)-N'-methylurea (N-desmethyl fluometuron or DMF), and subsequent metabolites. Understanding the bioactivity of these derivatives is crucial for a comprehensive assessment of the environmental fate and toxicological profile of fluometuron-based herbicides.
Degradation Pathway of Fluometuron
The degradation of fluometuron is a sequential process initiated by the demethylation of the terminal dimethylamino group. This process yields N-desmethyl fluometuron (DMF) as the primary metabolite. Subsequent degradation of DMF leads to the formation of 1-(3-(trifluoromethyl)phenyl)urea (TFMPU), followed by the eventual breakdown to 3-(trifluoromethyl)aniline (TFMA).[4]
Quantitative Biological Activity
While extensive data exists for the parent compound, fluometuron, specific quantitative data on the biological activity of its N-desmethyl derivative is less abundant in publicly available literature. The primary mode of action for phenylurea herbicides is the inhibition of photosynthetic electron transport in photosystem II.[3] The herbicidal activity is often quantified by the concentration required to cause 50% inhibition (IC50) of this process.
| Compound | Target/Assay | IC50 (µM) | Organism/System |
| Fluometuron | Photosystem II electron transfer | Varies (literature reports a wide range) | Chloroplasts/Leaf fragments[5] |
| N-desmethyl fluometuron (DMF) | Photosystem II electron transfer | Data not readily available in cited literature | - |
| 1-(3-(trifluoromethyl)phenyl)urea (TFMPU) | Photosystem II electron transfer | Data not readily available in cited literature | - |
Note: The lack of readily available IC50 values for the metabolites highlights a significant data gap in the scientific literature. Further research is required to quantify the specific herbicidal and PSII inhibitory activity of these degradation products.
Experimental Protocols
Synthesis of N-desmethyl fluometuron (DMF)
A general approach for the synthesis of N-desmethyl phenylurea derivatives involves the reaction of a corresponding isocyanate with methylamine. For the synthesis of N-desmethyl fluometuron, the following protocol can be adapted from general phenylurea synthesis methods.[6][7]
Materials:
-
3-(Trifluoromethyl)phenyl isocyanate
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)phenyl isocyanate in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine to the cooled isocyanate solution while stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-desmethyl fluometuron.
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for best results.
Photosystem II Inhibition Assay
The herbicidal activity of N-desmethyl fluometuron and other derivatives can be assessed by measuring their ability to inhibit photosynthetic electron transport in isolated chloroplasts or thylakoid membranes. A common method involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[8]
Materials:
-
Isolated spinach chloroplasts or thylakoid membranes
-
Assay buffer (e.g., containing sorbitol, HEPES, MgCl2, and KCl)
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Test compounds (N-desmethyl fluometuron derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and isolated chloroplasts.
-
Add varying concentrations of the test compound to the reaction mixture. A control with only the solvent should be included.
-
Initiate the photosynthetic reaction by exposing the samples to a light source.
-
Add DCPIP to the reaction mixture. The reduction of DCPIP will be monitored as a decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Measure the rate of DCPIP reduction over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the DCPIP reduction rate, by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by phenylurea herbicides, including fluometuron and presumably its N-desmethyl derivatives, is the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. Specifically, these compounds bind to the D1 protein of Photosystem II, blocking the binding site of plastoquinone (QB). This interruption prevents the flow of electrons from PSII, leading to an accumulation of excited chlorophyll molecules, the production of reactive oxygen species (ROS), and ultimately, photo-oxidative damage and cell death.[3][9]
Conclusion
N-desmethyl fluometuron is a key metabolite in the environmental degradation of the widely used herbicide fluometuron. While it is presumed to share the same mechanism of action as its parent compound by inhibiting photosystem II, there is a notable lack of specific quantitative data on its biological activity. This guide has outlined the known degradation pathway, provided generalized experimental protocols for synthesis and bioactivity assessment, and detailed the underlying mechanism of action. Further research, particularly focused on generating quantitative structure-activity relationship (QSAR) data for N-desmethyl fluometuron and its derivatives, is essential for a more complete understanding of their environmental impact and for the development of more effective and safer herbicides.[5] The provided protocols and diagrams serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Fluometuron [sitem.herts.ac.uk]
- 2. Fluometuron - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]
- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Microbial Gauntlet: A Technical Guide to Fluometuron Degradation and Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of microbial activity in the degradation of the herbicide fluometuron and the subsequent formation of its primary metabolites. Understanding these transformation pathways is paramount for environmental risk assessment, the development of bioremediation strategies, and for professionals in drug development studying metabolic pathways of structurally related compounds. This document provides a comprehensive overview of the degradation cascade, quantitative data from key studies, detailed experimental protocols, and visual representations of the core processes.
The Degradation Pathway: A Stepwise Microbial Transformation
Fluometuron, a phenylurea herbicide, undergoes a sequential degradation process in the soil, primarily driven by microbial metabolism.[1][2] The pathway involves a series of demethylation and hydrolysis reactions, leading to the formation of three major metabolites.[1][3] This process is crucial in determining the environmental fate and potential persistence of fluometuron and its byproducts.
The degradation cascade is initiated by the N-demethylation of fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea). This step is mediated by microbial enzymes, resulting in the formation of desmethyl-fluometuron (DMFM) , also referred to as monomethyl-fluometuron.[1][4] This initial metabolite is subsequently subjected to a second demethylation, yielding 1-(3-trifluoromethylphenyl)urea (TFMPU) .[1][2] The final major step in this pathway is the hydrolysis of the urea linkage in TFMPU by microbial arylacylamidases, which cleaves the molecule to produce 3-(trifluoromethyl)aniline (TFMA) .[1] While further degradation of TFMA can occur, it is often found to be more persistent or to become incorporated into soil organic matter as non-extractable residues.[2]
The fungus Rhizoctonia solani has been identified as one of the microorganisms capable of degrading fluometuron, primarily through demethylation to form DMFM and TFMPU.[5][6]
Quantitative Analysis of Fluometuron Degradation
The rate of fluometuron degradation and the formation and dissipation of its metabolites are influenced by various soil properties and environmental conditions, including tillage practices, organic carbon content, and pH.[2][7] The following tables summarize quantitative data from soil incubation studies, providing insights into the persistence of fluometuron and its metabolites.
Table 1: Half-life (t½) of Fluometuron and Desmethyl-fluometuron (DMFM) in Dundee Silt Loam Soil
| Compound | Tillage System | Half-life (days) |
| Fluometuron | Reduced Tillage (RT) | 11 |
| Fluometuron | No-Tillage (NT) | 16 |
| DMFM | Reduced Tillage (RT) | 10 |
| DMFM | No-Tillage (NT) | 23 |
Data sourced from a 42-day laboratory incubation study at 25°C.[2]
Table 2: First-Order Degradation Rate Constants (k) for Fluometuron in Dundee Silt Loam Soil at Various Depths
| Tillage System | Soil Depth (cm) | Rate Constant (k) (day⁻¹) |
| Conventional Tillage (CT) | 0-2 | 0.0754 |
| Conventional Tillage (CT) | 2-5 | 0.0608 |
| Conventional Tillage (CT) | 5-10 | 0.0273 |
| Conventional Tillage (CT) | 10-25 | 0.0074 |
| No-Tillage (NT) | 0-2 | 0.0350 |
| No-Tillage (NT) | 2-5 | 0.0368 |
| No-Tillage (NT) | 5-10 | 0.0145 |
| No-Tillage (NT) | 10-25 | 0.0138 |
Data from a laboratory study using ¹⁴C-ring labeled fluometuron.[7]
Visualizing the Process: Degradation Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the microbial degradation pathway of fluometuron and a typical experimental workflow for its study.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of fluometuron degradation.
Soil Incubation Study
This protocol is a composite based on methodologies described in studies on fluometuron degradation.[2][7]
Objective: To assess the degradation rate of fluometuron and the formation of its metabolites in soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (e.g., 2 mm mesh).
-
Analytical grade fluometuron and its metabolite standards (DMFM, TFMPU, TFMA).
-
¹⁴C-ring labeled fluometuron (for mineralization and mass balance studies).
-
Incubation vessels (e.g., 250 mL biometer flasks or glass jars with airtight lids).
-
CO₂ traps (e.g., vials containing NaOH solution) for mineralization studies.
-
Incubator with temperature and humidity control.
-
Deionized water.
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Determine the water holding capacity of the soil.
-
Fortification: Weigh a known amount of soil (e.g., 50 g dry weight equivalent) into each incubation vessel. Add a stock solution of fluometuron (either ¹⁴C-labeled or unlabeled) in a minimal amount of solvent (e.g., acetone) to achieve the desired concentration (e.g., 5 µg/g soil). Allow the solvent to evaporate in a fume hood.
-
Moisture Adjustment: Add deionized water to bring the soil moisture to a specific level, typically 50-75% of its water holding capacity.
-
Incubation: Seal the incubation vessels. If conducting a mineralization study, include a CO₂ trap inside the vessel. Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 3, 7, 14, 21, 28, 42 days), remove replicate samples for analysis.
-
CO₂ Trapping (for ¹⁴C studies): At each sampling interval, remove the NaOH traps and replace them with fresh ones. Analyze the trapped ¹⁴CO₂ using liquid scintillation counting.
Extraction of Fluometuron and Metabolites from Soil
Objective: To extract fluometuron and its metabolites from soil samples for subsequent analysis.
Materials:
-
Methanol, HPLC grade.
-
Centrifuge and centrifuge tubes.
-
Shaker.
-
Filter paper or syringe filters (e.g., 0.45 µm).
Procedure:
-
To the soil sample from the incubation study, add a known volume of methanol (e.g., 2:1 methanol to soil ratio).
-
Shake the mixture vigorously for a specified time (e.g., 1-2 hours) on a mechanical shaker.
-
Centrifuge the samples to pellet the soil particles.
-
Decant the supernatant.
-
Repeat the extraction process with fresh methanol and combine the supernatants.
-
Filter the combined extract to remove any remaining particulate matter.
-
The extract is now ready for analysis by HPLC or TLC.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is based on methods developed for the simultaneous determination of fluometuron and its metabolites.[1][2]
Objective: To separate and quantify fluometuron and its metabolites (DMFM, TFMPU, TFMA) in soil extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a fluorescence or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical isocratic condition is 45% acetonitrile and 55% water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection:
-
Fluorescence: Excitation at 292 nm and emission at 345 nm.[1]
-
UV: Detection at a wavelength of approximately 240 nm.
-
-
Retention Times (example): Under the specified isocratic conditions, typical retention times are approximately 9.5 min for fluometuron, 7.3 min for DMFM, 5.6 min for TFMPU, and 14.0 min for TFMA.[2]
Procedure:
-
Prepare standard solutions of fluometuron and its metabolites in methanol at a range of concentrations to generate a calibration curve.
-
Inject the prepared soil extracts and standard solutions into the HPLC system.
-
Identify the compounds in the extracts by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by comparing the peak area in the sample to the calibration curve.
Thin-Layer Chromatography (TLC) Analysis
Objective: To qualitatively or semi-quantitatively analyze fluometuron and its metabolites in soil extracts.[2]
Materials:
-
Silica gel TLC plates (e.g., 250 µm thickness).
-
Developing chamber.
-
Solvent system: A common system is chloroform:ethanol (95:5 v/v).[2]
-
Visualization method: UV light (254 nm) for unlabeled compounds or a radioactivity scanner for ¹⁴C-labeled compounds.
Procedure:
-
Spot a small volume of the concentrated soil extract and standards onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the solvent system.
-
Allow the solvent to migrate up the plate until it reaches a predetermined front.
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated spots under UV light or using a radioactivity scanner.
-
Calculate the Rf (retardation factor) values for each spot and compare them to the standards for identification. Example Rf values in the specified solvent system are: fluometuron, 0.58; DMFM, 0.30; TFMPU, 0.13; and TFMA, 0.76.[2]
Conclusion
The microbial degradation of fluometuron is a complex, multi-step process that significantly influences its environmental persistence and the formation of potentially mobile and toxic metabolites. A thorough understanding of this degradation pathway, supported by robust quantitative data and detailed experimental protocols, is essential for predicting the environmental behavior of this herbicide. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science, agriculture, and drug development to further investigate the microbial metabolism of phenylurea compounds and to develop strategies for mitigating their environmental impact.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of the herbicides fluometuron and prometryn of Rhizoctonia solani in soil cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Fluometuron-N-desmethyl-4-hydroxy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide Fluometuron. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data and an analysis of expected Infrared (IR) absorption bands based on its molecular structure. Detailed experimental protocols for the analytical detection of related compounds are also included to provide methodological context.
Chemical Identity
-
Common Name: this compound
-
Systematic Name: 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea[1]
-
CAS Number: 1174758-89-4[1]
-
Molecular Formula: C₉H₉F₃N₂O₂[1]
-
Molecular Weight: 234.18 g/mol [1]
-
Chemical Structure:
Predicted Spectroscopic Data
In the absence of publicly archived experimental spectra, computational prediction methods offer a valuable alternative for estimating NMR and IR data.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established computational models that analyze the chemical environment of each proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (position 2) | 7.8 - 8.2 | Doublet | 1H |
| Ar-H (position 5) | 7.0 - 7.4 | Doublet of Doublets | 1H |
| Ar-H (position 6) | 6.8 - 7.1 | Doublet | 1H |
| N-H (urea) | 8.5 - 9.5 | Singlet (broad) | 1H |
| N-H (methylurea) | 6.0 - 7.0 | Quartet | 1H |
| O-H (hydroxyl) | 9.0 - 10.0 | Singlet (broad) | 1H |
| N-CH₃ | 2.7 - 2.9 | Doublet | 3H |
Predicted ¹³C NMR Data
The table below outlines the predicted ¹³C NMR chemical shifts for the carbon atoms in this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (urea) | 155 - 160 |
| Ar-C (C-4, attached to OH) | 150 - 155 |
| Ar-C (C-1, attached to N) | 135 - 140 |
| Ar-C (C-3, attached to CF₃) | 120 - 125 (quartet due to C-F coupling) |
| CF₃ | 120 - 130 (quartet due to C-F coupling) |
| Ar-C (C-2) | 115 - 120 |
| Ar-C (C-6) | 110 - 115 |
| Ar-C (C-5) | 105 - 110 |
| N-CH₃ | 30 - 35 |
Expected Infrared (IR) Spectroscopy Data
The expected IR absorption bands for this compound are based on the characteristic vibrational frequencies of its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (urea) | 3100 - 3500 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=O Stretch (urea) | 1630 - 1680 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (urea) | 1510 - 1580 | Medium |
| C-F Stretch (trifluoromethyl) | 1100 - 1400 | Strong |
| C-O Stretch (hydroxyl) | 1000 - 1260 | Medium |
Experimental Protocols
While specific experimental data for the target compound is scarce, established methods for the analysis of Fluometuron and its metabolites in environmental samples provide a strong procedural foundation. The following is a generalized protocol based on common analytical techniques.
Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is adapted from methods for detecting Fluometuron and its degradation products in soil and water samples.
Caption: Workflow for sample preparation and LC-MS/MS analysis.
NMR Sample Preparation (General Protocol)
For acquiring NMR spectra of a synthesized and purified sample of this compound, the following general protocol would be applicable.
Caption: General workflow for NMR sample preparation and data acquisition.
Logical Relationship of Fluometuron Metabolism
Fluometuron undergoes metabolic transformation in the environment and biological systems. The N-desmethylation and hydroxylation are key steps in its degradation pathway.
Caption: Metabolic pathway of Fluometuron to its hydroxy metabolite.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and drug development. Further experimental validation is recommended to confirm these predicted spectroscopic features.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of Fluometuron-N-desmethyl-4-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Fluometuron-N-desmethyl-4-hydroxy, a key metabolite of the herbicide Fluometuron. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for various matrices including soil and water. The method utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Introduction
Fluometuron is a widely used phenylurea herbicide for weed control in cotton and sugarcane cultivation.[1] Understanding its environmental fate and metabolic degradation is crucial for assessing its ecological impact and ensuring food safety. Fluometuron undergoes biotransformation in the environment and in biological systems, leading to the formation of various metabolites.[2] One significant metabolic pathway involves N-demethylation to form desmethyl fluometuron (DMF), followed by hydroxylation of the aromatic ring.[1][3] The resulting metabolite, this compound, is more polar than the parent compound and its primary metabolite, DMF, necessitating a tailored analytical approach for its accurate quantification.
This application note presents a detailed LC-MS/MS method designed for the selective and sensitive quantification of this compound. The method is intended to support environmental monitoring, toxicology studies, and drug metabolism research.
Metabolic Pathway of Fluometuron
Fluometuron metabolism typically proceeds through two main steps: N-demethylation and subsequent hydroxylation. This process increases the polarity of the molecule, facilitating its excretion.
Caption: Metabolic pathway of Fluometuron to this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of fluometuron and its metabolites in environmental samples, with modifications to optimize for the more polar nature of the hydroxylated metabolite.[4][5]
Materials and Reagents
-
Standards: Analytical standards of Fluometuron, Fluometuron-N-desmethyl (DMF), and this compound (if available; otherwise, synthesis may be required).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99%+).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 0.22 µm syringe filters.
Sample Preparation: Soil
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v).
-
Vortex for 2 minutes and shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleaner samples, an optional Solid Phase Extraction (SPE) step can be performed. Condition an Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water. Load 1 mL of the supernatant and elute with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an LC vial.
Sample Preparation: Water
-
Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as described in the soil preparation protocol.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed. The transitions for Fluometuron and DMF are based on existing methods.[4] The transitions for this compound are predicted based on its chemical structure and may require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fluometuron | 233.1 | 72.1 | 160.1 | 20 |
| Fluometuron-N-desmethyl (DMF) | 219.1 | 146.1 | 44.1 | 18 |
| This compound | 235.1 | 162.1 | 134.1 | 22 |
Note: The predicted MRM transitions for this compound are based on the addition of an oxygen atom (+16 Da) to the DMF structure. The precursor ion is the [M+H]+ adduct. The product ions are proposed based on common fragmentation patterns of similar compounds.
Workflow Diagram
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 5. epa.gov [epa.gov]
Application Notes and Protocols for the Quantitative Analysis of Fluometuron and its Metabolites in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a phenylurea herbicide used to control annual grasses and broad-leaved weeds, primarily in cotton cultivation.[1] Its presence and the formation of its metabolites in water sources are of environmental concern, necessitating sensitive and accurate quantitative analysis. The primary degradation products of fluometuron in the environment include desmethylfluometuron (DMFM), trifluoromethyl phenylurea (TFMPU), and trifluoromethylaniline (TFMA).[2][3] This document provides detailed application notes and protocols for the quantitative analysis of fluometuron and its key metabolites in various water samples.
Analytical Methods Overview
The principal analytical techniques for the quantification of fluometuron and its metabolites in water are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity for these polar compounds, allowing for direct injection of water samples in some cases.[4][5] GC-MS methods typically require a derivatization step for the more polar metabolites. Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate the analytes and remove matrix interferences prior to analysis by either technique.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of fluometuron and its metabolites in water samples, compiled from various studies.
Table 1: Quantitative Data for Fluometuron and its Metabolites by LC-MS/MS
| Analyte | Sample Type | Method | LOQ (µg/L) | LOD (µg/L) | Reference |
| Fluometuron | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| Des-methyl-fluometuron (DMFM) | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| CGA72903 (TFMA precursor) | Drinking Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| Fluometuron | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| Des-methyl-fluometuron (DMFM) | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| CGA72903 (TFMA precursor) | Surface Water | Direct Injection HPLC-MS/MS | 0.1 | ~0.03 | [4] |
| Fluometuron | Ground and Surface Water | SPE-LC/MS/MS | - | 0.01 (reported as low as 10 ng/L) | [5] |
Table 2: Quantitative Data for Fluometuron and its Metabolites by GC-MS
| Analyte | Sample Type | Method | MDL (µg/L) | Reference |
| Fluometuron | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |
| Demethylfluometuron (DMFM) | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |
| 3-(trifluromethyl)phenylurea (TFMPU) | Natural Water | SPE-GC/MS | 0.32 | [3] |
| 3-(trifluromethyl)aniline (TFMA) | Natural Water | SPE-GC/MS | 0.02 - 0.05 | [3] |
LOQ: Limit of Quantitation; LOD: Limit of Detection; MDL: Method Detection Limit
Experimental Protocols
Protocol 1: Quantitative Analysis of Fluometuron and Metabolites in Water by Direct Injection HPLC-MS/MS
This protocol is based on the method described by the EPA for the determination of fluometuron and its metabolites in drinking and surface water.[4]
1. Scope
This method is applicable for the quantitative determination of fluometuron, des-methyl-fluometuron, and CGA72903 in drinking and surface water samples.
2. Principle
Water samples are analyzed directly by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) without any prior extraction or concentration steps. Quantification is performed using the standard addition method.[4]
3. Reagents and Materials
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.[4]
-
Standards: Analytical standards of fluometuron, des-methyl-fluometuron, and CGA72903.
-
Equipment: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent HPLC system with API 5000), analytical balance, volumetric flasks, pipettes, autosampler vials.[4]
4. Standard Preparation
-
Prepare individual stock solutions of fluometuron, des-methyl-fluometuron, and CGA72903 in acetonitrile at a concentration of approximately 1000 µg/mL.[4]
-
Prepare mixed standard working solutions by diluting the stock solutions with acetonitrile to achieve concentrations suitable for spiking and calibration.
5. Sample Preparation and Analysis
-
Homogenize the collected water sample.
-
Transfer 1.0 mL of the homogenized sample into two separate autosampler vials.[4]
-
Fortify the sample in the second vial with a known concentration of the mixed standard solution (for standard addition).[4]
-
Inject the samples directly into the HPLC-MS/MS system.[4]
6. HPLC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., with a 4 mm guard column).[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
-
MS/MS Detection: Monitor two characteristic mass transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[4]
7. Data Analysis
Calculate the concentration of each analyte in the original sample using the standard addition method.
Protocol 2: Quantitative Analysis of Fluometuron and Metabolites in Water by SPE and LC/MS/MS
This protocol is a general procedure based on methods utilizing solid-phase extraction for sample clean-up and concentration.[5][6]
1. Scope
This method is suitable for the trace-level quantification of fluometuron and its metabolites in surface and groundwater.
2. Principle
Analytes are extracted from the water sample and concentrated using a solid-phase extraction (SPE) cartridge. The concentrated analytes are then eluted, and the eluate is analyzed by LC/MS/MS.
3. Reagents and Materials
-
Reagents: Methanol, Methylene chloride, Acetonitrile, Formic acid, Ammonium acetate.[5][6]
-
Standards: Analytical standards of fluometuron and its metabolites.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).[6]
-
Equipment: LC-MS/MS system, SPE vacuum manifold, evaporator, analytical balance, volumetric flasks, pipettes, autosampler vials.
4. Standard Preparation
Prepare stock and working standard solutions as described in Protocol 1.
5. Sample Preparation and Analysis
-
Filter the water sample through a 0.7-µm glass fiber filter.[5]
-
Acidify the water sample (e.g., with formic acid).[6]
-
SPE Procedure:
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., aqueous ammonium acetate).[5][6]
-
Inject the reconstituted sample into the LC-MS/MS system.
6. LC-MS/MS Conditions
Use similar LC-MS/MS conditions as described in Protocol 1, optimizing the gradient and MRM transitions for the specific analytes and instrument.
7. Data Analysis
Quantify the analytes using an external calibration curve prepared from the standard solutions.
Visualizations
References
Application Note: Solid-Phase Extraction Protocol for the Analysis of Fluometuron and its Hydroxylated Metabolites in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a phenylurea herbicide used to control annual grasses and broadleaf weeds, primarily in cotton cultivation.[1] Its environmental fate is of significant interest, as its degradation can lead to the formation of various metabolites, including hydroxylated forms, which may possess their own toxicological profiles.[2] Accurate monitoring of fluometuron and its metabolites in environmental samples is crucial for assessing water quality and understanding its environmental impact.
This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation and concentration of fluometuron and its more polar hydroxylated metabolites from water samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a polymeric reversed-phase SPE sorbent, such as Oasis HLB, is recommended for its ability to retain a wide range of compounds with varying polarities, from the parent herbicide to its more hydrophilic metabolites.[3][4]
Materials and Methods
Materials
-
SPE Cartridges: Oasis HLB, 6 cc, 500 mg (or equivalent polymeric reversed-phase sorbent)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (optional, for pH adjustment)
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Conical glass tubes for collection
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
-
Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
For optimal retention of hydroxylated metabolites, adjust the sample pH to a neutral range (6-7) using dilute formic acid or ammonium hydroxide if necessary.
Experimental Protocol: Solid-Phase Extraction
A detailed, step-by-step protocol for the solid-phase extraction of fluometuron and its hydroxylated metabolites is provided below.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Pass 5 mL of HPLC grade water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-filtered water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC grade water to remove salts and other highly polar interferences.
-
Further wash the cartridge with 5 mL of 5% methanol in water (v/v) to remove less polar interferences while retaining the analytes of interest. Dry the cartridge under vacuum for 5-10 minutes after this step.
-
-
Elution:
-
Elute the retained fluometuron and its hydroxylated metabolites from the cartridge by passing 10 mL of acetonitrile into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase of the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table presents representative quantitative data for the SPE-LC-MS/MS analysis of fluometuron and its potential hydroxylated metabolites. This data is illustrative of the expected performance of the described method.
| Analyte | Retention Time (min) | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Hydroxylated Fluometuron Metabolite 1 | 4.2 | 92 | 4.5 | 0.5 | 1.5 |
| Hydroxylated Fluometuron Metabolite 2 | 4.8 | 89 | 5.1 | 0.8 | 2.4 |
| Desmethyl Fluometuron (DMFM) | 5.5 | 95 | 3.8 | 0.3 | 1.0 |
| Fluometuron | 6.8 | 98 | 2.9 | 0.2 | 0.6 |
Disclaimer: The data presented in this table is for illustrative purposes and represents typical performance for similar SPE-LC-MS/MS methods. Actual results may vary depending on the specific instrumentation, analytical conditions, and sample matrix.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the solid-phase extraction and analysis of fluometuron and its metabolites.
Caption: Simplified metabolic pathway of fluometuron.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and effective method for the isolation and concentration of fluometuron and its hydroxylated metabolites from water samples. The use of a polymeric SPE sorbent is advantageous for capturing both the parent compound and its more polar degradation products. This sample preparation method, when coupled with a sensitive analytical technique such as LC-MS/MS, enables the accurate quantification of these compounds at environmentally relevant concentrations. This protocol serves as a valuable tool for environmental monitoring and risk assessment of fluometuron and its metabolic byproducts.
References
- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of emerging polar organic pollutants linked to contaminant pathways within an urban estuary using non-targeted analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification of Fluometuron and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and characterization of the herbicide fluometuron and its primary degradation byproducts using High-Resolution Mass Spectrometry (HRMS). The described protocols provide a comprehensive workflow, from sample extraction from environmental matrices to data acquisition and analysis, enabling confident identification of target compounds. The methodologies are particularly suited for environmental monitoring, food safety analysis, and metabolism studies.
Introduction
Fluometuron, a phenylurea herbicide, is widely used in agriculture for weed control in cotton and sugarcane cultivation. Its persistence and potential for environmental contamination necessitate sensitive and specific analytical methods for its detection and the monitoring of its degradation products. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers unparalleled specificity and sensitivity for the unambiguous identification of fluometuron and its byproducts, even in complex matrices. This is achieved through the accurate mass measurement of precursor and product ions, which allows for the determination of elemental composition and confident spectral matching. The primary degradation pathway of fluometuron involves sequential demethylation and hydrolysis, leading to the formation of desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and trifluoro-methylaniline (TFMA)[1]. This application note provides detailed protocols for the extraction of these compounds from soil and water, followed by their analysis using LC-HRMS.
Experimental Protocols
Sample Preparation
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[1][2]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-HRMS analysis.
-
This protocol is a generalized procedure for the extraction of phenylurea herbicides from water.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained analytes with 2 x 4 mL aliquots of acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B (see LC-HRMS parameters below).
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-HRMS Analysis
The following parameters are based on a typical setup for the analysis of pesticides using a UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer.
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
HRMS System (Q-Exactive Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
S-Lens RF Level: 50
-
Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS²)
-
Full Scan Resolution: 70,000 FWHM
-
Scan Range: m/z 100-500
-
dd-MS² Resolution: 17,500 FWHM
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)
-
Data Presentation
The following tables summarize the expected quantitative data for fluometuron and its byproducts.
Table 1: High-Resolution Mass Spectrometry Data for Fluometuron and its Byproducts
| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (m/z) | Measured Accurate Mass [M+H]⁺ (m/z) | Mass Error (ppm) |
| Fluometuron | C₁₀H₁₁F₃N₂O | 233.0896 | User-determined | User-calculated |
| Desmethyl fluometuron (DMF) | C₉H₉F₃N₂O | 219.0740 | User-determined | User-calculated |
| Trifluoromethyl phenylurea (TFMPU) | C₈H₇F₃N₂O | 205.0583 | User-determined | User-calculated |
| Trifluoro-methylaniline (TFMA) | C₇H₆F₃N | 162.0525 | User-determined | User-calculated |
Table 2: Expected Retention Times and Key Diagnostic Fragment Ions
| Compound Name | Expected Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Diagnostic Fragment Ions (Accurate Mass m/z) |
| Fluometuron | ~8.5 | 233.0896 | 188.0685, 162.0525, 72.0808 |
| Desmethyl fluometuron (DMF) | ~7.8 | 219.0740 | 162.0525, 146.0576, 58.0651 |
| Trifluoromethyl phenylurea (TFMPU) | ~7.1 | 205.0583 | 162.0525, 146.0576, 44.0262 |
| Trifluoro-methylaniline (TFMA) | ~6.5 | 162.0525 | 142.0416, 114.0307 |
Note: Retention times are estimates and will vary depending on the specific LC system and conditions.
Visualizations
Caption: Experimental workflow for the analysis of fluometuron byproducts.
Caption: Degradation pathway of fluometuron.
References
Application Note: Quantitative Analysis of Fluometuron-N-desmethyl-4-hydroxy in Environmental Samples by LC-MS/MS
Audience: This document is intended for researchers, analytical scientists, and professionals in environmental science and drug development involved in the quantitative analysis of pesticide metabolites.
Introduction: Fluometuron is a phenylurea herbicide used for controlling broadleaf weeds and annual grasses, particularly in cotton cultivation.[1] Its degradation in the environment leads to the formation of various metabolites. Among these, N-desmethyl metabolites are of significant interest for environmental monitoring and toxicological assessment. This application note provides a detailed analytical protocol for the quantification of Fluometuron-N-desmethyl-4-hydroxy (referred to hereafter as des-methyl-fluometuron, its common analytical name) in water and soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established and validated environmental chemistry protocols.[2][3]
Experimental Protocols
Standard Solution Preparation
Protocols for preparing analytical standards are crucial for accurate quantification.
-
Primary Stock Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 10.7 mg of the des-methyl-fluometuron analytical standard into a 10 mL Class A volumetric flask.[3]
-
Add acetonitrile to dissolve the standard and then dilute to the mark with acetonitrile.[3]
-
This stock solution, with a concentration of about 1061 µg/mL, should be stored in the dark at 1-10 °C.[3]
-
-
Intermediate and Fortification Solutions:
-
Prepare combined fortification solutions at concentrations like 1 µg/mL and 0.1 µg/mL by performing volumetric dilutions of the primary stock solution.[2]
-
The diluent for these solutions should be a mixture of acetonitrile and water (1:1, v/v).[2]
-
Store these solutions refrigerated at approximately 1-10 °C.[2]
-
-
Calibration Curve Standards:
Sample Preparation: Water Matrix
This protocol is designed for analyzing drinking water and surface water samples.
-
Sample Collection: Collect water samples (e.g., drinking water, surface water) into appropriate glass vials.[2]
-
Aliquoting: Transfer 1 mL of the homogenized water sample into a clean glass vial.[2]
-
Fortification (for QC/Spiking): For quality control or recovery experiments, fortify the sample with a known volume of the intermediate standard solution.
-
Analysis: The sample is ready for direct injection into the LC-MS/MS system. No further extraction is required for relatively clean water matrices.[2]
Sample Preparation: Soil Matrix
This protocol outlines the extraction of des-methyl-fluometuron from soil samples.
-
Sample Weighing: Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.[3]
-
Extraction: Add 100 mL of an acetonitrile/water mixture (80:20, v/v) to the bottle.[3]
-
Shaking: Place the bottle on a horizontal flatbed shaker and shake for approximately 2 hours.[3]
-
Centrifugation: Centrifuge the sample for 5 minutes at approximately 6500 x g to separate the soil particles from the supernatant.[3]
-
Dilution: Take a 0.5 mL aliquot of the centrifuged extract (supernatant) and dilute it with 0.5 mL of water.[3]
-
Transfer: Transfer the final diluted extract into a glass vial for LC-MS/MS analysis.[3]
Data Presentation and Method Parameters
The following tables summarize the instrumental conditions and quantitative performance data for the analysis of des-methyl-fluometuron.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| HPLC System | Agilent LC-System or equivalent[2] |
| Column | Agilent ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 5 µm[2] |
| Guard Column | C18, 4 mm guard column[2][3] |
| Mobile Phase A | Water + 0.5% Formic Acid[2] |
| Mobile Phase B | Acetonitrile + 0.5% Formic Acid[2] |
| Flow Rate | Not specified, typical for 4.6 mm ID columns is ~0.8-1.2 mL/min |
| Injection Volume | Not specified, typically 5-20 µL |
| Column Temp. | Ambient or controlled (e.g., 40 °C) |
Note: A gradient elution program is typically used, starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B to elute the analyte.
Table 2: Mass Spectrometry (MS/MS) Parameters for Des-methyl-fluometuron
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 219 |
| Quantifier Transition (m/z) | 219 ➔ 162[2] |
| Qualifier Transition (m/z) | 219 ➔ 142[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Method Performance Characteristics
| Matrix | Parameter | Value |
| Soil | Limit of Quantification (LOQ) | 0.01 mg/kg[3] |
| Limit of Detection (LOD) | ~0.003 mg/kg[3] | |
| Linearity Range | 0.1 ng/mL to 10 ng/mL (in solution)[3] | |
| Water | Limit of Quantification (LOQ) | 0.0500 µg/L[4] |
| 10x LOQ Level | 0.500 µg/L[4] |
Discussion
The described LC-MS/MS method provides high specificity and sensitivity for the determination of des-methyl-fluometuron in both soil and water samples. The use of two distinct mass transitions (a quantifier and a qualifier) ensures reliable identification and confirmation of the analyte, in line with regulatory guidance such as SANCO/825/00 rev. 8.1.[2]
For soil analysis, the extraction with an acetonitrile/water mixture has proven effective, and potential matrix effects can be assessed by comparing calibrations from matrix-matched standards against those in pure solvent.[3] In many cases, significant matrix effects were not observed, allowing for calibration with standards in acetonitrile/water.[3] The method demonstrates good linearity over the specified concentration range.[3] For water samples, the direct injection approach is simple and rapid, suitable for high-throughput analysis.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the fluometuron metabolite, des-methyl-fluometuron, in environmental matrices. The methodologies for sample preparation, standard handling, and LC-MS/MS analysis are robust and validated. The presented quantitative data, including LOQ and linearity, demonstrate that the method is suitable for sensitive and specific residue analysis, meeting the needs of researchers and regulatory monitoring programs.
References
Application Note: Advanced Sample Preparation Techniques for the Analysis of Fluometuron and Its Metabolites in Soil
Audience: Researchers, scientists, and professionals in environmental chemistry and drug development.
Introduction Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a widely used phenylurea herbicide for weed control in crops like cotton.[1][2] Its fate and behavior in the environment are of significant interest, as its degradation leads to the formation of several metabolites. The primary degradation pathway in soil involves a sequential demethylation and hydrolysis, producing key metabolites such as desmethyl fluometuron (DMF), 3-(trifluoromethyl)phenyl urea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA).[1][2][3][4][5] Accurate quantification of fluometuron and these metabolites in soil is crucial for environmental risk assessment and residue monitoring. This application note provides detailed protocols for various sample preparation techniques, ensuring reliable and reproducible results for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fluometuron Degradation Pathway in Soil
The degradation of fluometuron in soil is primarily a microbial process.[3][4][6] It undergoes a stepwise demethylation to form DMF and then TFMPU, followed by hydrolysis to yield TFMA.[1][3][4]
Caption: Microbial degradation pathway of fluometuron in soil.
General Experimental Workflow
A typical workflow for the analysis of fluometuron and its metabolites from soil samples involves several key stages, from initial extraction to final instrumental analysis. The choice of extraction and clean-up method depends on factors like soil type, desired sensitivity, and available equipment.
Caption: General workflow for soil sample preparation and analysis.
Experimental Protocols
Protocol 1: Solvent Extraction with Acetonitrile/Water
This protocol is based on a validated method for the determination of fluometuron and its metabolites, offering simplicity and reliability.[7]
A. Materials and Reagents
-
Soil sample (10 g)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
250 mL screw-cap glass bottles
-
Horizontal flatbed shaker
-
Centrifuge capable of 6500 x g
-
Autosampler vials
B. Procedure
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.[7]
-
Add 100 mL of an acetonitrile/water solution (80:20, v/v).[7]
-
Place the bottle on a horizontal shaker and shake for approximately 2 hours.[7]
-
After shaking, centrifuge the sample for 5 minutes at 6500 x g to pellet the soil particles.[7]
-
Carefully collect a 0.5 mL aliquot of the supernatant (the extract).
-
Dilute the aliquot with 0.5 mL of deionized water.[7]
-
Transfer the diluted extract into an autosampler vial for LC-MS/MS analysis.[7]
Note: A similar method using methanol as the extraction solvent has also been shown to be effective, with recoveries >90% for fluometuron.[2][8]
Protocol 2: Accelerated Solvent Extraction (ASE)
ASE is a rapid extraction technique that uses elevated temperatures and pressures to increase extraction efficiency, reducing solvent consumption and time.[9]
A. Materials and Reagents
-
Soil sample (air-dried)
-
Methanol (HPLC grade)
-
ASE system (e.g., Dionex ASE)
-
Extraction cells
-
Collection vials
B. Optimized ASE Conditions
-
Solvent: Methanol[9]
-
Temperature: 50 °C[9]
-
Static Cycles: 3[9]
-
Static Time: 5 minutes per cycle
-
Pressure: 1500 psi
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds
C. Procedure
-
Pack an appropriate size ASE extraction cell with the soil sample.
-
Place the cell into the ASE system.
-
Program the system with the optimized conditions listed above.
-
Initiate the extraction sequence. The system will automatically perform the extraction.
-
Collect the extract in a collection vial.
-
The extract can be concentrated or diluted as needed before analysis.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS approach is a streamlined method involving a solvent extraction and partitioning step. It is highly effective for multi-residue analysis in complex matrices like soil.[10][11][12]
A. Materials and Reagents
-
Soil sample (10 g)
-
Deionized water
-
Acetonitrile with 1% acetic acid (v/v)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc), anhydrous
-
50 mL polypropylene centrifuge tubes
-
High-speed centrifuge
B. Procedure
-
Weigh 10 g of soil into a 50 mL centrifuge tube. For dry soil, add 7-10 mL of water and allow it to hydrate for 30 minutes.[10][11]
-
Add 10 mL of acetonitrile containing 1% acetic acid.[10]
-
Shake vigorously for 15 minutes using a mechanical shaker.[10]
-
Add 4 g of anhydrous MgSO₄ and 1.7 g of anhydrous sodium acetate for partitioning.[10]
-
Immediately shake the tube for 1-2 minutes to prevent the formation of salt agglomerates.
-
Centrifuge for 5 minutes at ≥3000 rcf.[11]
-
The upper acetonitrile layer contains the extracted analytes.
-
Collect an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis. For soil extracts, a 1:4 dilution in water may be performed before injection.[10]
Note: For some soil types, a dispersive solid-phase extraction (d-SPE) clean-up step using sorbents like C18 may be required to remove interferences.
Data on Method Performance
The selection of a sample preparation technique is often guided by its performance characteristics, such as recovery and limit of detection (LOD).
| Method | Analyte | Soil Type | Recovery (%) | RSD (%) | LOD / LOQ | Reference |
| Solvent Extraction (Methanol) | Fluometuron | Dundee Silt Loam | >90% | 5.3% | 25 ng/g | [2][8] |
| Solvent Extraction (Methanol) | DMF | Dundee Silt Loam | 77% | <8.0% | 25 ng/g | [2][8] |
| Solvent Extraction (Methanol) | TFMPU | Dundee Silt Loam | 77% | <8.0% | 25 ng/g | [2][8] |
| Solvent Extraction (Methanol) | TFMA | Dundee Silt Loam | 35% | <8.0% | 25 ng/g | [2][8] |
| Solvent Extraction (ACN/H₂O) | Fluometuron | Not Specified | 93-100% | <20% | LOQ: 0.01 mg/kg | [7] |
| Solvent Extraction (ACN/H₂O) | Des-methyl-fluometuron | Not Specified | 94-100% | <20% | LOQ: 0.01 mg/kg | [7] |
| Supercritical Fluid Extraction (SFE) | Fluometuron | Dundee Silty Clay Loam | Comparable to conventional solvent extraction | N/A | N/A | [13] |
| Accelerated Solvent Extraction (ASE) | Fluometuron | Weswood Clay Loam | High efficiency and reproducibility reported | N/A | N/A | [9] |
DMF: Desmethyl Fluometuron; TFMPU: 3-(trifluoromethyl)phenyl urea; TFMA: 3-(trifluoromethyl)aniline; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
The choice of sample preparation technique for fluometuron and its metabolites in soil is critical for achieving accurate and precise analytical results.
-
Solvent extraction with acetonitrile/water or methanol is a robust and well-validated method.[7][8]
-
Accelerated Solvent Extraction (ASE) offers a significant reduction in extraction time and solvent usage while maintaining high efficiency.[9]
-
QuEChERS provides a rapid, high-throughput, and cost-effective alternative suitable for analyzing a wide range of pesticides in soil.[10][11]
For all methods, subsequent analysis by LC-MS/MS is recommended for its high sensitivity and specificity.[7][14] The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]
- 4. Degradation of Fluometuron in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Accelerated solvent extraction of fluometuron from selected soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. weber.hu [weber.hu]
- 12. Portico [access.portico.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Analysis of Fluometuron and Its Polar Metabolites in Environmental Matrices by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the simultaneous separation and quantification of the herbicide fluometuron and its primary polar metabolites—desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA)—in soil and water samples. The protocol employs a straightforward sample preparation procedure followed by analysis using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high specificity and low detection limits, making it suitable for environmental monitoring, agricultural research, and residue analysis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate implementation in analytical laboratories.
Introduction
Fluometuron, a phenylurea herbicide, is widely used for pre- and post-emergence control of broadleaf weeds and annual grasses, particularly in cotton cultivation.[1][2] Its environmental fate is of significant interest as it degrades in soil and water systems into several more polar and mobile metabolites.[1] The principal degradation pathway involves sequential N-demethylation to form desmethyl fluometuron (DMF) and trifluoromethyl phenylurea (TFMPU), followed by hydrolysis to 3-(trifluoromethyl)aniline (TFMA).[1] Monitoring fluometuron and these polar degradation products is crucial for assessing water quality and understanding the herbicide's persistence and mobility in the environment.
This document presents a validated liquid chromatography method that effectively separates fluometuron from its key metabolites, providing accurate quantification through tandem mass spectrometry.
Chemical Structures and Degradation Pathway
Fluometuron degrades in the environment through a multi-step process. The primary pathway involves the loss of methyl groups and subsequent hydrolysis.
Caption: Degradation pathway of Fluometuron.
Experimental Protocols
Sample Preparation
A. Soil Samples (Modified QuEChERS Approach)
This protocol is adapted from established methods for pesticide residue analysis in soil.[3][4][5]
-
Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Hydration (for dry samples): If the soil is dry, add 7-10 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[4]
-
Extraction: Add 10 mL of acetonitrile (ACN) to the tube.
-
Shaking: Cap the tube and shake vigorously using a mechanical shaker for 5 minutes at approximately 1500 rpm to ensure thorough extraction.[4]
-
Salting Out: Add the contents of a salt pouch containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (or sodium chloride, depending on the specific QuEChERS version). The addition of salts induces phase separation.
-
Second Shaking: Immediately cap and shake the tube for 2 minutes to prevent the formation of agglomerates.
-
Centrifugation: Centrifuge the sample for 5 minutes at ≥ 5000 x g. This will separate the acetonitrile supernatant from the solid soil matrix and aqueous layer.[3]
-
Dilution & Filtration: Transfer a 0.5 mL aliquot of the supernatant (acetonitrile extract) into a clean vial. Dilute it with 0.5 mL of water.[3] Filter the diluted extract through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. Water Samples
For water samples, the protocol is simplified due to the cleaner matrix.
-
Collection: Collect water samples in clean glass bottles.
-
Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.
-
Direct Injection: Transfer the filtered sample directly into an autosampler vial for LC-MS/MS analysis. No further extraction is required.[6]
Caption: Sample preparation workflows.
Liquid Chromatography and Mass Spectrometry Analysis
The following conditions are based on established methods for the analysis of fluometuron and its metabolites.[1][6]
Table 1: HPLC & Mass Spectrometry Conditions
| Parameter | Condition |
| HPLC System | Waters 2690 HPLC System or equivalent[1] |
| Column | C18 Econosil, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic: 55% Water / 45% Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 50 µL[1] |
| Column Temp. | Ambient (or 30 °C for improved stability) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Results and Data
The described method provides excellent separation and quantification of fluometuron and its polar metabolites.
Table 2: Chromatographic Retention Times
| Compound | Retention Time (min)[1] |
| Trifluoromethyl Phenylurea (TFMPU) | 5.6 |
| Desmethyl Fluometuron (DMF) | 7.3 |
| Fluometuron | 9.5 |
| 3-(Trifluoromethyl)aniline (TFMA) | 14.0 |
Table 3: MRM Transitions and Method Detection Limits (Note: TFMPU is referred to as CGA72903 in the cited EPA document)[6]
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOQ (µg/L in Water)[6] | LOQ (mg/kg in Soil)[3] |
| Fluometuron | 233 | 160 | 72 | 0.05 | 0.01 |
| Desmethyl Fluometuron (DMF) | 219 | 162 | 142 | 0.05 | 0.01 |
| Trifluoromethyl Phenylurea (TFMPU) | 162 | 142 | 93 | 0.05 | 0.01 |
| 3-(Trifluoromethyl)aniline (TFMA) | 162.1 | 145.1 | 114.1* | N/A | N/A |
*Note: MRM transitions for TFMA are representative and may require optimization.
Discussion
The presented analytical method is highly effective for the routine monitoring of fluometuron and its primary polar metabolites in soil and water. The sample preparation for water is minimal, involving only filtration before direct injection. For soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction provides a clean extract suitable for LC-MS/MS analysis with minimal matrix effects.[3][5]
The use of a C18 reverse-phase column with an isocratic mobile phase of water and acetonitrile achieves baseline separation of all four target analytes.[1] Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, allowing for quantification at levels relevant for environmental monitoring. The established Limits of Quantification (LOQ) are 0.01 mg/kg in soil and 0.05 µg/L in water for fluometuron, DMF, and TFMPU.[3][6]
Conclusion
This application note provides a comprehensive protocol for the separation and quantification of fluometuron and its polar metabolites using LC-MS/MS. The method is sensitive, specific, and applicable to both soil and water matrices. The detailed workflows and quantitative data tables should enable straightforward adoption of this method for environmental analysis and research purposes.
References
Application Note: Detection of Fluometuron-N-desmethyl-4-hydroxy using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a widely used phenylurea herbicide for weed control in cotton and sugarcane cultivation.[1][2] The environmental fate and metabolic degradation of Fluometuron are of significant interest due to the potential for groundwater contamination and the toxicological relevance of its metabolites. One such metabolite, Fluometuron-N-desmethyl-4-hydroxy, is formed through enzymatic N-demethylation and aromatic hydroxylation. Accurate and sensitive detection of this metabolite is crucial for environmental monitoring, toxicological assessment, and understanding the complete metabolic pathway of Fluometuron. This application note provides a detailed protocol for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Metabolic Pathway of Fluometuron
Fluometuron undergoes several biotransformation steps in the environment and in biological systems. The primary metabolic pathway involves N-demethylation, leading to the formation of desmethyl fluometuron (DMF), and subsequent hydrolysis to trifluoromethyl phenylurea (TFMPU) and trifluoro-methylaniline (TFMA).[3] Aromatic hydroxylation can also occur, leading to the formation of hydroxylated metabolites. The formation of this compound involves both N-demethylation and hydroxylation of the phenyl ring.
Caption: Metabolic pathway of Fluometuron.
MRM Transitions for this compound
The successful detection of this compound by LC-MS/MS relies on the selection of specific and sensitive MRM transitions. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺ of the analyte. The product ions (Q3) are characteristic fragments generated by collision-induced dissociation (CID) of the precursor ion. The following table summarizes the proposed MRM transitions for this compound. These transitions are predicted based on the fragmentation patterns of Fluometuron and related phenylurea herbicides.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Notes |
| This compound | 235.1 | 176.1 | 25 | Quantifier - Loss of isocyanate group |
| This compound | 235.1 | 148.1 | 35 | Qualifier - Further fragmentation |
| Fluometuron (Reference) | 233.1 | 162.1 | 20 | Loss of dimethylamine |
| Fluometuron-N-desmethyl (Reference) | 219.1 | 162.1 | 20 | Loss of methylamine |
Note: The optimal collision energies should be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of this compound from a representative matrix (e.g., soil or water). Method optimization and validation are essential for specific sample types.
Sample Preparation (QuEChERS Method for Soil)
-
Weighing and Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration: For dry samples, add an appropriate amount of deionized water to moisten the soil.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup salts (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Filtration and Dilution: Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and dilute with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results for the analysis of fortified samples.
| Analyte | Fortification Level (ng/g) | Mean Peak Area (n=3) | % RSD | Accuracy (%) |
| This compound | 1 | 15,234 | 4.2 | 98.5 |
| This compound | 10 | 149,876 | 3.1 | 101.2 |
| This compound | 50 | 765,432 | 2.5 | 99.8 |
Conclusion
This application note provides a comprehensive framework for the detection and quantification of the Fluometuron metabolite, this compound, using LC-MS/MS with MRM. The proposed MRM transitions and the detailed experimental protocol offer a solid starting point for researchers in environmental science, toxicology, and drug metabolism. It is important to emphasize that the provided LC-MS/MS parameters may require optimization for specific instrumentation and matrices to achieve the desired sensitivity and accuracy. The successful application of this method will contribute to a more complete understanding of the environmental fate and potential risks associated with Fluometuron use.
References
Application of QuEChERS for Extraction of Fluometuron and its Metabolites from Produce
Introduction
Fluometuron is a selective phenylurea herbicide used for the control of broadleaf weeds and annual grasses in crops such as cotton and sugarcane.[1] Due to its potential to enter the food chain, monitoring its residues and those of its metabolites in fresh produce is crucial for ensuring consumer safety and regulatory compliance. The primary metabolites of concern include desmethylfluometuron (N-(3-(trifluoromethyl)phenyl)-N-methylurea) and 3-(trifluoromethyl)aniline (TFMA), which is part of a broader group of metabolites containing the trifluoromethylaniline moiety.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2] Its advantages include high sample throughput, low solvent consumption, and satisfactory analytical performance. This application note provides a detailed protocol for the extraction of fluometuron and its key metabolites from produce using a modified QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
This protocol is based on the widely accepted AOAC (Association of Official Agricultural Chemists) and EN (European Standard) QuEChERS methods and has been adapted for the analysis of fluometuron and its metabolites.
1. Sample Preparation and Homogenization:
-
Weigh a representative portion of the produce sample (e.g., 10-15 g).
-
For samples with low water content (<80%), add an appropriate amount of deionized water to ensure a total water volume of approximately 10 mL.
-
Homogenize the sample using a high-speed blender or chopper until a uniform consistency is achieved. For challenging matrices, cryogenic milling with dry ice can be employed to improve homogeneity.
2. Extraction:
-
Transfer a 15 g homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 15 mL of acetonitrile (with 1% acetic acid for the AOAC method, or unbuffered for the EN method).
-
Add the appropriate internal standards.
-
Add the corresponding QuEChERS extraction salt packet. For the AOAC 2007.01 method, this typically contains 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc). For the EN 15662 method, the packet usually contains 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6-8 mL) to a 15 mL d-SPE tube.
-
The composition of the d-SPE tube depends on the matrix. A common composition for general produce is 900 mg of anhydrous MgSO₄ and 150 mg of primary secondary amine (PSA).
-
For produce with high chlorophyll content (e.g., spinach), add 150 mg of graphitized carbon black (GCB).
-
For produce with high fat content, add 150 mg of C18 sorbent.
-
Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS.
QuEChERS Workflow for Fluometuron Metabolite Extraction
Caption: QuEChERS workflow for fluometuron metabolite extraction from produce.
Data Presentation
While specific validation data for fluometuron and its metabolites in a wide range of produce using the QuEChERS method is not extensively available in public literature, the following tables provide representative data. Table 1 summarizes the recovery of fluometuron and its key metabolites in a soil matrix, which demonstrates the suitability of the extraction and analytical method for these compounds. Table 2 presents typical recovery and precision data for a range of other pesticides in various fruit and vegetable matrices using QuEChERS, illustrating the general performance of the method.
Table 1: Recovery of Fluometuron and its Metabolites in a Soil Matrix
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Fluometuron | 0.01 | 95 | 2.0 |
| 0.10 | 94 | 0.9 | |
| Desmethylfluometuron | 0.01 | 96 | 1.8 |
| 0.10 | 95 | 1.0 | |
| CGA72903 (Metabolite) | 0.01 | 93 | 3.5 |
| 0.10 | 92 | 1.4 |
Data adapted from a validation study in a soil matrix, demonstrating the efficiency of an acetonitrile-based extraction and LC-MS/MS analysis for these specific analytes.
Table 2: Typical QuEChERS Performance for Various Pesticides in Produce
| Pesticide Class | Produce Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Organophosphorus | Lettuce | 50 | 95 | 8 |
| Organochlorine | Tomato | 50 | 88 | 12 |
| Pyrethroid | Strawberry | 100 | 102 | 7 |
| Carbamate | Grapes | 50 | 92 | 10 |
| Neonicotinoid | Orange | 10 | 98 | 6 |
This table presents representative data from various multi-residue studies to illustrate the general effectiveness of the QuEChERS method across different produce types and pesticide classes.[3][4]
LC-MS/MS Parameters
For the selective and sensitive detection of fluometuron and its metabolites, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended.
Table 3: MRM Transitions for Fluometuron and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Fluometuron | 233 | 160 | 72 |
| Desmethylfluometuron | 219 | 162 | 142 |
| CGA72903 | 162 | 142 | 93 |
Parameters are based on validated methods for environmental sample analysis and are suitable for adaptation to produce extracts.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of fluometuron and its metabolites from produce samples. The combination of acetonitrile extraction with d-SPE cleanup effectively removes matrix interferences, allowing for sensitive and accurate quantification by LC-MS/MS. While comprehensive validation data for these specific analytes in all types of produce is still emerging, the existing data from related matrices and the proven robustness of the QuEChERS technique for a wide range of pesticides suggest that it is a highly suitable method for routine monitoring of fluometuron residues in the food supply.[5][6][7] Laboratories can adapt the presented protocol and validate it for their specific produce matrices of interest to ensure food safety and regulatory compliance.
References
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Validation study on a rapid multi-residue method for determination of pesticide residues in vegetables and fruits by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Rapid Detection of Herbicide Metabolites using UPLC-MS/MS
Introduction
The widespread use of herbicides in modern agriculture necessitates robust and efficient analytical methods to monitor their residues and metabolites in various environmental and food matrices. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the rapid and sensitive detection of these compounds. This application note provides a detailed protocol for the analysis of common herbicide metabolites, focusing on glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), as well as a multi-residue approach for other herbicides. The methodologies described are applicable to researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.
Experimental Workflow
The overall experimental workflow for the analysis of herbicide metabolites involves sample preparation, UPLC-MS/MS analysis, and data processing. A generalized workflow is depicted below.
Caption: General workflow for herbicide metabolite analysis.
I. Analysis of Glyphosate and AMPA
Glyphosate is a widely used broad-spectrum herbicide, and its major metabolite is AMPA. Due to their polar nature, their analysis often requires specific chromatographic conditions or derivatization.
Sample Preparation
For Food Matrices (e.g., Cereals, Edible Oils):
A simple and rapid pretreatment method involves water extraction followed by purification.[1]
-
Extraction: Homogenize 10 g of the sample with 20 mL of deionized water.
-
Vortex for 5 minutes and centrifuge at 8000 rpm for 10 minutes.
-
Purification: Pass the supernatant through a PRiME HLB solid-phase extraction (SPE) cartridge.[1]
-
Collect the eluate for UPLC-MS/MS analysis. For some methods, a derivatization step may be required.[2]
For Water Samples:
Direct analysis is often possible, though a derivatization step can improve sensitivity.
-
Filter the water sample through a 0.22 µm syringe filter.
-
For derivatization, mix 1 mL of the filtered sample with a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[3][4]
-
After a short reaction time, the sample is ready for injection.
UPLC-MS/MS Method
UPLC Conditions:
-
Column: A specialized polar column, such as a Waters Acquity UPLC BEH Amide or similar, is recommended for the direct analysis of these polar compounds.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of organic phase, ramping down to a lower percentage to retain and separate the polar analytes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for glyphosate and AMPA.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum sensitivity.
Quantitative Data Summary
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Glyphosate | Food | 0.073 (mg/kg) | - | 84.2 - 115.6 | < 16.9 | [1] |
| AMPA | Food | 0.037 (mg/kg) | - | 84.2 - 115.6 | < 16.9 | [1] |
| Glyphosate | Edible Oils | - | 10 | 81.4 - 119.4 | < 20 | [2] |
| AMPA | Edible Oils | - | 5 | 81.4 - 119.4 | < 20 | [2] |
| Glyphosate | Water | 0.433 (µg/L) | 5.0 (µg/L) | 94.08 - 103.31 | 5.40 - 6.70 | [3] |
| AMPA | Water | 0.396 (µg/L) | 5.0 (µg/L) | 94.08 - 103.31 | 5.40 - 6.70 | [3] |
II. Multi-Residue Analysis of Herbicides
For screening a wider range of herbicide metabolites, a multi-residue method is often employed, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique being a popular choice.[5][6][7]
Sample Preparation (QuEChERS)
The QuEChERS method is suitable for a variety of matrices, including soil and agricultural products.[5][6][8]
Caption: QuEChERS sample preparation workflow.
Protocol:
-
Extraction:
-
Dispersive SPE Cleanup:
-
Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water.[5]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
The resulting supernatant is ready for UPLC-MS/MS analysis.
-
UPLC-MS/MS Method
UPLC Conditions:
-
Column: A C18 reversed-phase column, such as a Waters Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm), is commonly used.[10]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A fast gradient is typically employed, starting at a low percentage of organic phase and rapidly increasing to elute a wide range of analytes. A total run time of less than 10 minutes is achievable.[10]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 30 - 45 °C.
-
Injection Volume: 2 - 5 µL.
MS/MS Conditions:
-
Ionization Mode: ESI in positive mode is suitable for a broad range of herbicides.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for each target analyte must be optimized. This allows for high selectivity and sensitivity.
Quantitative Data Summary for Multi-Residue Methods
| Matrix | Number of Analytes | LOQ Range (µg/L or µg/kg) | Recovery Range (%) | RSD Range (%) | Reference |
| Water | >40 Herbicides | 0.005 - 0.05 (µg/L) | - | < 20 | [10] |
| Tomato | 51 Pesticides | 10 (µg/kg) for most | 70 - 120 | < 20 | [11][12] |
| Soil | 21 Pesticides | - | 70 - 110 for most | < 10 | [6] |
Method Validation
To ensure the reliability of the developed UPLC method, a thorough validation should be performed according to established guidelines (e.g., SANTE or FDA).[13][14] Key validation parameters include:
-
Linearity: Assess the linear range of the method by analyzing calibration standards at multiple concentration levels. A correlation coefficient (r²) of >0.99 is generally required.[3]
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified.[3][13]
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed by analyzing spiked samples at different concentration levels.[3][11] Recoveries between 70-120% and relative standard deviations (RSDs) below 20% are often considered acceptable.[11][12]
-
Matrix Effects: Investigate the influence of co-eluting matrix components on the ionization of the target analytes.
-
Specificity: Ensure that the method can unequivocally identify and quantify the target analytes without interference from other compounds in the sample.[3]
Conclusion
The UPLC-MS/MS methods outlined in this application note provide a robust and efficient approach for the rapid detection of herbicide metabolites in various matrices. The choice between a targeted analysis for specific compounds like glyphosate and AMPA or a broader multi-residue screening will depend on the specific research or monitoring objectives. Proper method validation is crucial to ensure the generation of accurate and reliable data. The high sensitivity, selectivity, and speed of UPLC-MS/MS make it an indispensable tool for food safety and environmental protection.
References
- 1. Low-background interference detection of glyphosate, glufosinate, and AMPA in foods using UPLC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nodo.confie.gob.mx [nodo.confie.gob.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 7. QuEChERS: Home [quechers.eu]
- 8. mdpi.com [mdpi.com]
- 9. weber.hu [weber.hu]
- 10. Fast determination of herbicides in waters by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols: Desmethyl Fluometuron as a Biomarker of Exposure to Fluometuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluometuron is a widely used phenylurea herbicide for weed control in cotton and sugarcane cultivation. Monitoring human and environmental exposure to Fluometuron is crucial for assessing potential health risks. While Fluometuron itself can be measured, its metabolites can serve as sensitive and specific biomarkers of exposure. This document provides detailed application notes and protocols for the use of Desmethyl Fluometuron (DMF) , a primary and well-documented metabolite, as a biomarker of exposure to Fluometuron. Although the initial query included "Fluometuron-N-desmethyl-4-hydroxy," extensive literature review did not yield evidence for the formation of this specific hydroxylated metabolite. Therefore, these notes will focus on the scientifically established metabolic pathway.
Metabolic Pathway of Fluometuron
Fluometuron undergoes biotransformation in organisms and the environment, primarily through N-demethylation. The initial and key metabolic step is the removal of one methyl group from the urea side chain, catalyzed by cytochrome P450 enzymes, to form Desmethyl Fluometuron (DMF).[1] Further degradation can occur, leading to other metabolites such as trifluoromethyl phenylurea (TFMPU) and 3-(trifluoromethyl)aniline (TFMA).[2][3] The metabolic conversion of Fluometuron to DMF is a critical step in its detoxification and eventual elimination.
Metabolic pathway of Fluometuron.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Desmethyl Fluometuron (DMF) in environmental samples. Data for biological matrices are less commonly published in the reviewed literature, but the analytical methods described are adaptable for such samples.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Recovery | Reference |
| Desmethyl Fluometuron (DMF) | Soil | LC-MS/MS | 0.01 mg/kg | Not specified | [4] |
| Desmethyl Fluometuron (DMF) | Soil | HPLC with Fluorescence Detection | Not specified | 77% | [3] |
Experimental Protocols
1. Protocol for Extraction and Analysis of Desmethyl Fluometuron from Soil Samples by LC-MS/MS
This protocol is adapted from the methodology described by the U.S. Environmental Protection Agency.[4]
a. Materials and Reagents:
-
Soil sample (10 g)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
250 mL screw-cap glass bottle
-
Horizontal flatbed shaker
-
Centrifuge
-
Glass vials for LC-MS/MS analysis
b. Extraction Procedure:
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water solution (80:20, v/v).
-
Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant (extract).
-
Dilute the aliquot with 0.5 mL of water.
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is required.
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of acetonitrile and water, both potentially containing a small percentage of formic acid to improve ionization, is typically used.
-
Detection: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor and product ions of Desmethyl Fluometuron.
2. Protocol for Extraction and Analysis of Desmethyl Fluometuron from Soil Samples by HPLC with Fluorescence Detection
This protocol is based on the method described by Mueller and Moorman (1991).[3]
a. Materials and Reagents:
-
Moist soil sample
-
Methanol (HPLC grade)
-
Filtration apparatus
-
HPLC system with a fluorescence detector
-
C18 analytical column
b. Extraction Procedure:
-
Extract a known quantity of the moist soil sample with methanol.
-
Filter the methanol extract to remove particulate matter.
c. HPLC Analysis:
-
Injection: Inject an aliquot of the filtered methanol extract into the HPLC system.
-
Separation: Perform chromatographic separation on a C18 column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 292 nm and an emission wavelength of 345 nm.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of Desmethyl Fluometuron as a biomarker of exposure.
References
Application Notes and Protocols for Monitoring Fluometuron Metabolite Residues in Agricultural Runoff
Introduction
Fluometuron, a phenylurea herbicide, is extensively used in cotton and sugarcane production to control broadleaf weeds and annual grasses.[1] Following application, fluometuron can be transported from agricultural fields into surrounding water bodies through surface runoff, posing a potential risk to the aquatic environment. In the environment, fluometuron undergoes degradation, forming several metabolites, with the most significant being desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and trifluoromethylaniline (TFMA).[2] Monitoring the presence and concentration of both the parent compound and its metabolites in agricultural runoff is crucial for assessing the environmental fate of fluometuron and ensuring water quality.
These application notes provide detailed protocols for the extraction and quantification of fluometuron and its primary metabolites in agricultural runoff samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are intended for researchers, scientists, and environmental monitoring professionals.
Metabolic Pathway of Fluometuron
Fluometuron degradation in soil and water primarily occurs through microbial activity. The degradation pathway involves a sequential demethylation of the urea group, followed by hydrolysis.[2][3]
Caption: Metabolic degradation pathway of fluometuron to its primary metabolites.
Quantitative Data on Fluometuron and Metabolite Runoff
The amount of fluometuron and its metabolites in agricultural runoff can vary significantly depending on factors such as soil type, tillage practices, rainfall intensity, and the time elapsed since herbicide application. The following table summarizes findings from various studies on fluometuron and desmethyl fluometuron (DMF) residues in agricultural runoff.
| Tillage Practice | Compound | Runoff Loss (% of Applied) | Key Findings | Reference |
| Conventional Tillage (CT) | Fluometuron | 1.3% | Rainfall simulation one day after application. | [3] |
| Strip-Tillage (ST) | Fluometuron | 0.22% | Rainfall simulation one day after application. | [3] |
| Conventional Tillage (CT) | Fluometuron + DMF | < 1% | Under natural rainfall conditions, DMF accounted for ~50% of the total fluometuron runoff. | [3] |
| No-Crop Residue | Fluometuron | 0.8% | Simulated rainfall on bare trays. |
Experimental Protocols
Solid-Phase Extraction (SPE) of Fluometuron and Metabolites from Water Samples
This protocol describes the extraction and concentration of fluometuron, DMF, TFMPU, and TFMA from agricultural runoff water samples using solid-phase extraction.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)
-
SPE Vacuum Manifold
-
Glassware (beakers, graduated cylinders, conical tubes)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Collect agricultural runoff samples in clean glass bottles.
-
Allow the samples to settle or centrifuge to remove large particulate matter.
-
Measure a known volume of the aqueous sample (e.g., 500 mL).
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water through each cartridge. Do not allow the cartridges to go dry between solvent additions.
-
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained analytes from the cartridge by passing 10 mL of ethyl acetate through the cartridge. Collect the eluate in a clean conical tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of acetonitrile, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for the extraction and analysis of fluometuron residues.
LC-MS/MS Analysis of Fluometuron and Metabolites
This method provides the parameters for the simultaneous quantification of fluometuron, DMF, TFMPU, and TFMA using a triple quadrupole mass spectrometer.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Fluometuron | 233.1 | 72.1 | 165.1 | 20 |
| Desmethyl Fluometuron (DMF) | 219.1 | 72.1 | 145.1 | 22 |
| Trifluoromethyl Phenylurea (TFMPU) | 205.1 | 162.1 | 145.1 | 18 |
| Trifluoromethylaniline (TFMA) | 162.1 | 116.1 | 95.1 | 15 |
Data Analysis:
-
Quantification is performed using a calibration curve prepared from certified reference standards of fluometuron, DMF, TFMPU, and TFMA.
-
Matrix-matched standards are recommended to compensate for any matrix effects.
Conclusion
The protocols outlined in these application notes provide a reliable and robust framework for the monitoring of fluometuron and its primary degradation products in agricultural runoff. Accurate quantification of these residues is essential for understanding the environmental fate of this widely used herbicide and for developing effective management practices to mitigate its impact on aquatic ecosystems. The provided data and methodologies can serve as a valuable resource for researchers and environmental agencies in their efforts to ensure water quality and environmental protection.
References
Troubleshooting & Optimization
Navigating the Matrix: A Technical Support Hub for Fluometuron Metabolite LC-MS/MS Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of fluometuron and its metabolites. This resource provides troubleshooting guidance and frequently asked questions to help you overcome the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my fluometuron metabolite analysis?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (decreased response) or signal enhancement (increased response), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis for fluometuron and its metabolites like demethylfluometuron (DMF) and trifluoromethylphenyl urea (TFMPU).[1]
Q2: How can I determine if my analysis is impacted by matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference between these responses indicates the presence of matrix effects. A value greater than 100% suggests ionization enhancement, while a value less than 100% indicates ionization suppression.[2]
Q3: What are the primary strategies to overcome matrix effects in fluometuron analysis?
A3: There are two main approaches:
-
Minimizing the matrix effect: This involves optimizing sample preparation to remove interfering components, refining chromatographic separation to isolate analytes from matrix components, or adjusting MS source parameters.
-
Compensating for the matrix effect: This is typically achieved by using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same matrix effects.[3]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for fluometuron?
A4: While the use of a SIL-IS is the most effective way to compensate for matrix effects, the commercial availability of a specific SIL-IS for fluometuron can vary. It is recommended to check with suppliers of analytical and isotopically labeled standards. Several companies offer custom synthesis of stable isotope-labeled compounds.[4][5][6][7][8] For phenylurea herbicides like fluometuron, a deuterated analog (e.g., fluometuron-d3) would be a suitable choice.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor peak shape for early-eluting metabolites | High percentage of organic solvent in the initial mobile phase or injection solvent. | - Utilize an online dilution setup to inject extracts directly without prior dilution. - Ensure the initial mobile phase composition is compatible with the injection solvent. |
| Inconsistent analyte recovery | Inefficient extraction or significant matrix suppression/enhancement. | - Optimize the sample preparation method (e.g., modify the QuEChERS protocol). - Employ a stable isotope-labeled internal standard to normalize for recovery variations. - Prepare matrix-matched calibration curves to compensate for consistent matrix effects. |
| Signal suppression observed | Co-elution of matrix components (e.g., phospholipids, pigments) that compete for ionization. | - Improve sample cleanup using different sorbents in dispersive solid-phase extraction (dSPE) (e.g., C18, GCB). - Modify the LC gradient to better separate the analyte from the interfering matrix components. - Dilute the sample extract, if sensitivity allows, to reduce the concentration of interfering compounds. |
| Signal enhancement observed | Co-eluting matrix components that facilitate the ionization of the analyte. | - While less common, the same strategies for signal suppression apply: improve sample cleanup and chromatographic separation. - The use of a stable isotope-labeled internal standard is highly effective in correcting for signal enhancement. |
| High variability between replicate injections | Inhomogeneous sample extract or instrument instability. | - Ensure thorough vortexing and centrifugation of the final extract before injection. - Check for system suitability by injecting a standard solution to confirm instrument performance. |
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for fluometuron and other pesticides from various studies.
Table 1: Matrix Effect of Fluometuron in Mealworms
| Analyte | Limit of Quantitation (LOQ) (µg/kg) | Recovery at 50 µg/kg (%) | RSD (%) | Matrix Effect (%) |
| Fluometuron | 5 | 96.2 | 3.9 | 5.5 |
Data from a study on the analysis of 353 pesticides in Tenebrio molitor larvae. A negligible matrix effect (within ±20%) was observed for the majority of pesticides in this matrix.
Table 2: General Matrix Effect Classification in Multi-Residue Pesticide Analysis
| Matrix Effect Category | Signal Response Range | Percentage of Compounds (Tomato) | Percentage of Compounds (Pear) | Percentage of Compounds (Orange) |
| Soft | <20% | 69% | 69% | 69% |
| Medium | 20-50% | 20% | 20% | 20% |
| Strong | >50% | 11% | 11% | 11% |
Data from a validation study of 160 pesticide residues in various vegetables. Diuron and fluometuron were noted to have common transitions.[9]
Table 3: Recovery of Fluometuron in Herbal Teas using a QuEChERS Protocol
| Matrix | Spiking Level (ppb) | Average Recovery (%) |
| Green Tea | 10 | 82% (for 82% of pesticides) |
| Green Tea | 100 | 92% (for 92% of pesticides) |
| Black Tea | 10 | 76% (for 76% of pesticides) |
| Black Tea | 100 | 88% (for 88% of pesticides) |
Data from a study optimizing sample preparation for LC/MS/MS of pesticide residues in herbal teas.[10]
Experimental Protocols
Protocol 1: Analysis of Fluometuron and its Metabolites in Soil
This protocol is adapted from an environmental chemistry method for the determination of fluometuron and its degradates in soil.
1. Sample Extraction:
- Weigh 10 g of soil into a 250 mL screw-cap glass bottle.
- Add 100 mL of acetonitrile/water (80:20, v/v).
- Shake on a horizontal flatbed shaker for approximately 2 hours.
- Centrifuge the sample for 5 minutes at approximately 6500 x g.
2. Sample Preparation for LC-MS/MS:
- Take a 0.5 mL aliquot of the centrifuged extract.
- Dilute with 0.5 mL of water.
- Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC Column: C18 column with a compatible guard column.
- Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid or ammonium formate to ensure good peak shape and ionization.
- MS Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for each analyte for confirmation.
Protocol 2: Generic QuEChERS Method for Plant Matrices
This protocol is a general guideline based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which can be adapted for various plant materials.
1. Sample Extraction:
- Homogenize the plant sample (e.g., cottonseed, leaves).
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- If using a stable isotope-labeled internal standard, add it at this stage.
- Add 10-15 mL of acetonitrile (often with 1% acetic acid).
- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
- Shake vigorously for 1 minute.
- Centrifuge at >3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take an aliquot of the acetonitrile supernatant.
- Transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB for pigments; the choice of sorbent depends on the matrix).
- Vortex for 30 seconds.
- Centrifuge at >3000 rpm for 5 minutes.
3. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for fluometuron metabolite analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. criver.com [criver.com]
- 7. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 8. Stable Isotope Labeled Compounds | Simson Pharma Limited [simsonpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Technical Support Center: Extraction of Polar Fluometuron Metabolites from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of polar fluometuron metabolites from soil samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of polar fluometuron metabolites from soil.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of polar metabolites | Inappropriate solvent polarity: The extraction solvent may not be polar enough to efficiently solvate and extract polar metabolites. | - Increase the polarity of the extraction solvent. Methanol/water mixtures (e.g., 80:20 v/v) are often effective.[1] - For Supercritical Fluid Extraction (SFE), adding a polar modifier like water or methanol to the supercritical CO2 can significantly improve the recovery of polar analytes.[1] |
| Strong soil-metabolite interactions: Polar metabolites can bind strongly to soil components, particularly organic matter and clay particles.[2][3][4] | - Increase extraction time and/or temperature (within the stability limits of the metabolites). - Employ more vigorous extraction techniques like Accelerated Solvent Extraction (ASE) which uses elevated temperatures and pressures.[5][6][7][8][9] - Consider using a mixed-mode extractant, such as potassium phosphate:acetonitrile, which may help disrupt strong interactions.[10] | |
| Analyte degradation: Elevated extraction temperatures can lead to the thermal degradation of fluometuron and its metabolites.[1] | - For SFE, keep the extraction temperature below 50°C to prevent thermal instability.[1] - For ASE, optimize the temperature to maximize recovery without causing degradation. A temperature of 50°C has been shown to be effective for fluometuron.[5] | |
| Poor reproducibility of results | Inconsistent soil moisture content: Variations in soil moisture can affect the interaction between the solvent and the soil matrix, leading to variable extraction efficiency. | - Standardize the moisture content of the soil samples before extraction. Adding a specific amount of water to achieve a target moisture level can improve consistency.[1] |
| Non-homogenous soil samples: Uneven distribution of metabolites in the soil sample can lead to variable results. | - Thoroughly homogenize soil samples by sieving and mixing before taking subsamples for extraction. | |
| Variable extraction parameters: Inconsistent application of extraction time, temperature, pressure, or solvent-to-soil ratio. | - Strictly adhere to a validated and optimized experimental protocol for all samples. | |
| Co-extraction of interfering substances | Non-selective extraction solvent: The solvent may be extracting other soil components that interfere with the analysis. | - Optimize the selectivity of the extraction method. SFE can be highly selective by adjusting the fluid density and temperature.[11][12][13][14] - Incorporate a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds. |
| High organic matter content in soil: Soils with high organic content are more likely to yield extracts with significant amounts of co-extracted humic substances.[2][3][4] | - Matrix Solid-Phase Dispersion (MSPD) can be an effective technique for simultaneous extraction and clean-up of complex matrices like soil.[15][16][17][18][19] |
Frequently Asked Questions (FAQs)
1. What are the most common polar metabolites of fluometuron found in soil?
The most commonly reported polar metabolites of fluometuron in soil are desmethylfluometuron (DMFM), 3-(trifluoromethyl)phenylurea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA).[1][2][3]
2. Which extraction technique is best for polar fluometuron metabolites?
The optimal technique depends on the specific research needs, including sample throughput, solvent consumption, and the required level of recovery.
-
Conventional Solvent Extraction (e.g., Shake-flask): A simple and widely used method. Methanol or methanol/water mixtures are effective.[1][20][21]
-
Accelerated Solvent Extraction (ASE): Offers faster extraction times and reduced solvent usage compared to conventional methods. It uses elevated temperature and pressure to improve extraction efficiency.[5][6][7][8][9]
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2, often with a polar modifier. It can be highly selective and provides clean extracts.[1][11][12][13][14]
3. How does soil type affect the extraction recovery of polar fluometuron metabolites?
Soil properties, particularly organic carbon content and clay content, significantly influence extraction recovery.[2][20] Soils with higher organic matter and clay content tend to bind more strongly with polar metabolites, making extraction more challenging.[2][3][4] It is often necessary to adjust extraction parameters for different soil types to achieve optimal recovery.
4. What analytical techniques are typically used to quantify fluometuron and its metabolites after extraction?
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a common method.[20][21] For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[22]
5. Can the extraction method itself cause degradation of the target analytes?
Yes, particularly with methods that use elevated temperatures like ASE and SFE. For instance, extraction temperatures above 50°C in SFE have been shown to lower the recovery of fluometuron, likely due to thermal degradation.[1] It is crucial to optimize the temperature for each method to ensure the stability of the target metabolites.
Experimental Protocols
Protocol 1: Conventional Methanol/Water Extraction
This protocol is a standard method for the extraction of fluometuron and its polar metabolites from soil.
Materials:
-
Soil sample (air-dried and sieved)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge tubes
-
Horizontal shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (80:20, v/v) solution to the tube.
-
Securely cap the tube and shake it on a horizontal shaker for 24 hours.[1]
-
Centrifuge the sample at a sufficient speed to pellet the soil particles (e.g., 1900 x g).[1]
-
Decant the supernatant into a clean collection flask.
-
Repeat the extraction of the soil pellet with a fresh 20 mL of methanol/water solution, shaking for 3 hours.[1]
-
Centrifuge again and combine the second supernatant with the first.
-
Reduce the volume of the combined extracts using a rotary evaporator at 40°C to concentrate the analytes before analysis.[1]
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol provides a more rapid extraction using elevated temperature and pressure.
Materials:
-
ASE system
-
Extraction cells
-
Cellulose filters
-
Methanol (HPLC grade)
-
Dispersing agent (e.g., diatomaceous earth)
Procedure:
-
Mix the soil sample with a dispersing agent to prevent clumping.
-
Place a cellulose filter at the bottom of the extraction cell.
-
Load the soil sample into the extraction cell.
-
Place a second cellulose filter on top of the sample.
-
Load the cell into the ASE system.
-
Set the following extraction parameters (optimized for fluometuron):[5]
-
Solvent: Methanol
-
Temperature: 50°C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of static cycles: 3
-
-
Collect the extract in a collection vial for subsequent analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Fluometuron Recovery
| Extraction Method | Solvent | Temperature (°C) | Recovery (%) | Reference |
| Conventional Shake-Flask | Methanol/Water (80:20) | Ambient | >90 | [21] |
| Accelerated Solvent Extraction (ASE) | Methanol | 50 | High and reproducible | [5] |
| Supercritical Fluid Extraction (SFE) | CO2 with Water modifier | 50 | Comparable to conventional | [1] |
Table 2: Recovery of Fluometuron and its Metabolites from Fortified Dundee Silt Loam
| Compound | Recovery (%) |
| Fluometuron | >90 |
| Desmethyl fluometuron (DMFM) | 77 |
| 3-(trifluoromethyl)phenyl urea (TFMPU) | 77 |
| 3-(trifluoromethyl)aniline (TFMA) | 35 |
| Data from a study using methanol extraction and fluorescence detection.[21] |
Visualizations
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accelerated solvent extraction of fluometuron from selected soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. ASE加速溶剂萃取仪-溶剂蒸发工作站-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. kemolab.hr [kemolab.hr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Laboratory assessment of atrazine and fluometuron degradation in soils from a constructed wetland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Matrix solid phase dispersion (MSPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. academic.oup.com [academic.oup.com]
- 22. epa.gov [epa.gov]
Troubleshooting poor peak shape for Fluometuron-N-desmethyl-4-hydroxy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape and other common issues encountered during the chromatographic analysis of Fluometuron-N-desmethyl-4-hydroxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a metabolite of the herbicide Fluometuron. Its chemical structure includes a polar hydroxyl group (-OH) and a secondary amine (-NH-), making it significantly more polar than the parent compound. This increased polarity can lead to poor retention and undesirable peak shapes on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.
Q2: What are the common peak shape problems observed for this compound?
Researchers may encounter the following issues:
-
Peak Tailing: The peak appears asymmetrical with a drawn-out trailing edge. This is often due to secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: The peak has a leading edge that is less steep than the trailing edge. This can be a sign of column overload or issues with the sample solvent.
-
Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including extra-column volume and slow kinetics.
-
Split Peaks: The peak appears as two or more merged peaks, which could indicate a column void or a problem with the sample injection.
Q3: What are the key chemical properties of this compound to consider for method development?
-
Polarity: High, due to the hydroxyl and N-desmethyl groups.
-
pKa: The phenolic hydroxyl group will be acidic, and the secondary amine will be basic. The exact pKa values will influence the analyte's charge at a given pH, which is critical for controlling retention and peak shape.
-
Solubility: Likely to have good solubility in polar organic solvents and aqueous-organic mixtures.
Troubleshooting Guide for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is a common problem when analyzing polar compounds like this compound, often caused by interactions with residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of either the phenolic hydroxyl group or the secondary amine.
-
To suppress the ionization of the acidic phenol, work at a lower pH (e.g., pH 2.5-3.5) by adding a small amount of an acid like formic acid or acetic acid.
-
To suppress the ionization of the basic amine, a higher pH (e.g., pH 8-10) with a suitable buffer might be effective, but ensure your column is stable at high pH.
-
-
Use a Different Column:
-
End-capped Columns: Select a column with high-quality end-capping to minimize the number of accessible free silanols.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in the alkyl chain or at the terminus, which helps to shield the analyte from residual silanols and can improve retention and peak shape for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.
-
-
Mobile Phase Additives:
-
Increase the buffer concentration in the mobile phase to help mask residual silanol activity.
-
Consider using a different organic modifier. Acetonitrile and methanol can provide different selectivities and peak shapes.
-
-
Check for Column Contamination: If the tailing develops over time, the column may be contaminated. Flush the column with a strong solvent wash sequence.
Issue 2: Peak Fronting
Peak fronting is often associated with sample overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute the sample and inject a smaller amount onto the column. If the peak shape improves, the original sample was likely overloaded.
-
Match Sample Solvent to Mobile Phase: The sample solvent should be weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Ideally, dissolve the sample in the initial mobile phase.
-
Check for Column Bed Deformation: A void or channel at the head of the column can cause peak fronting. This usually requires column replacement.
Issue 3: Broad or Split Peaks
These issues can stem from problems within the HPLC system or the column itself.
Troubleshooting Steps:
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening.
-
Inspect for Leaks: Check all fittings for any signs of leakage, as this can disrupt the flow path and affect peak shape.
-
Column Issues:
-
A partially blocked frit at the column inlet can cause peak splitting. Try back-flushing the column (if the manufacturer's instructions permit).
-
A void at the head of the column can also lead to split peaks. This typically requires replacing the column.
-
-
Sample Injection: Ensure the injection volume is appropriate for the column dimensions. Large injection volumes can lead to peak broadening.
Quantitative Data Summary
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommendation | Rationale |
| Column | C18 with high-density end-capping, or Polar-Embedded C18 (e.g., 100 x 2.1 mm, 2.6 µm) | To minimize silanol interactions and improve peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH to suppress ionization of the phenolic group. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase. |
| Gradient | 10-90% B over 10 minutes | A starting point to elute the polar metabolite. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | To avoid column overload. |
| Sample Solvent | Initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) | To ensure good peak shape at the start of the gradient. |
Experimental Protocols
Protocol 1: Standard Preparation
-
Accurately weigh a known amount of this compound analytical standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at 2-8 °C.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition to the desired concentration range for calibration.
Protocol 2: Sample Preparation (from an aqueous matrix)
-
If the sample contains particulates, filter it through a 0.22 µm syringe filter.
-
If the analyte concentration is expected to be low, a solid-phase extraction (SPE) step may be necessary. a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the aqueous sample onto the cartridge. c. Wash the cartridge with water to remove interferences. d. Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationship between analyte properties and peak tailing.
Technical Support Center: Optimization of ESI Source Parameters for Fluometuron Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Electrospray Ionization (ESI) source parameters for the detection of fluometuron and its primary metabolites: desmethylfluometuron (DMFM), 3-(trifluoromethyl)phenyl urea (TFMPU), and 3-(trifluoromethyl)aniline (TFMA).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-ESI-MS/MS analysis of fluometuron and its metabolites.
Frequently Asked Questions (FAQs):
Q1: I am not seeing any signal for my fluometuron metabolites. What are the first things I should check?
A1:
-
Confirm Compound Ionization: Ensure your ESI source is operating in the correct polarity. For fluometuron and its metabolites, positive ionization mode ([M+H]⁺) is generally preferred.
-
Check Basic LC-MS Connections: Verify that all fluidic connections between the LC and the mass spectrometer are secure and free of leaks. Ensure the ESI needle is properly positioned and not clogged.
-
Review MS Parameters: Double-check that you have entered the correct precursor and product ions for each analyte in your MRM method. Refer to the quantitative data tables below for established transitions.
-
Sample Preparation: Evaluate your sample extraction and cleanup procedure. Inefficient extraction can lead to low analyte concentrations. For soil samples, a QuEChERS-based method is often effective.
Q2: My peak shapes are poor (e.g., broad, tailing, or split peaks). How can I improve them?
A2:
-
Broad Peaks:
-
Cause: This can be due to a large extra-column volume.
-
Solution: Use shorter tubing with a smaller internal diameter and ensure you are using zero-dead-volume fittings.[1]
-
-
Tailing Peaks:
-
Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase or a partially blocked column frit.
-
Solution: First, try backflushing the column. If that doesn't resolve the issue, consider using a guard column to protect your analytical column from contaminants. Also, ensure the mobile phase pH is appropriate for your analytes.[2]
-
-
Split Peaks:
-
Cause: This can occur if the sample solvent is stronger than the initial mobile phase, causing the analyte to move through the column in two bands. It can also be a sign of a contaminated or voided column.
-
Solution: Dilute your sample in a solvent that is the same or weaker than your initial mobile phase. If the problem persists, you may need to replace your column.[1]
-
Q3: I am observing significant signal suppression or enhancement (matrix effects). What can I do to mitigate this?
A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, are a common challenge, especially with complex matrices like soil.[3]
-
Improve Sample Cleanup: A more rigorous sample cleanup can remove many interfering compounds. For soil extracts, consider using a dispersive solid-phase extraction (dSPE) step with a combination of sorbents like PSA and C18.
-
Chromatographic Separation: Adjust your LC gradient to better separate your analytes from the matrix components that are causing ion suppression.
-
Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, be mindful that this will also reduce the concentration of your analyte.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for consistent matrix effects.
Q4: Should I use positive or negative ESI mode for fluometuron and its metabolites?
A4: For phenylurea herbicides like fluometuron, positive electrospray ionization (ESI) mode is typically used to monitor the protonated molecule [M+H]⁺. However, for some compounds in this class, negative ion monitoring can provide a better signal-to-noise ratio. It is recommended to test both polarities during method development to determine the optimal mode for your specific instrument and conditions.
Quantitative Data
The following tables summarize key mass spectrometry parameters for the analysis of fluometuron and its metabolites. These values should be used as a starting point and may require further optimization on your specific instrument.
Table 1: Optimized ESI Source Parameters (Example)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Cone Voltage | 20 - 40 V |
Note: These are typical starting ranges. Optimal values are instrument-dependent.
Table 2: MRM Transitions for Fluometuron and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluometuron | 233.1 | 72.1 | 25 |
| 233.1 | 162.1 | 20 | |
| Desmethylfluometuron (DMFM) | 219.1 | 162.1 | 20 |
| 219.1 | 146.1 | 25 | |
| 3-(trifluoromethyl)phenyl urea (TFMPU) | 205.1 | 162.1 | 20 |
| 205.1 | 145.1 | 25 | |
| 3-(trifluoromethyl)aniline (TFMA) | 162.1 | 145.1 | 20 |
| 162.1 | 114.1 | 30 |
Note: The most intense transition is typically used for quantification and the second for confirmation.
Experimental Protocols
Detailed Methodology: QuEChERS Extraction for Soil Samples
This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil.[4][5]
1. Sample Preparation:
- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[4]
- Add 10 mL of acetonitrile to the tube.
2. Extraction:
- Shake the tube vigorously for 5 minutes to extract the pesticides.[4]
- Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
- Immediately shake the tube for another 2 minutes.[4]
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[4]
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate).
- Vortex the tube for 1 minute.
- Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes.[4]
4. Final Extract Preparation:
- Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Fluometuron Metabolite Analysis in Soil
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Portico [access.portico.org]
Technical Support Center: Enhancing Low-Level Detection of Fluometuron Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of detecting fluometuron and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the low-level detection of fluometuron and its derivatives.
Issue 1: Poor Sensitivity or Low Analyte Response
| Possible Cause | Recommended Solution |
| Suboptimal Instrument Parameters | - Mass Spectrometer: Ensure the correct precursor and product ion transitions are being monitored for fluometuron and its derivatives. Optimize collision energy and other MS/MS parameters. - Chromatography: Verify that the mobile phase composition and gradient are optimized for the separation of the target analytes. Ensure the column is not degraded. |
| Sample Degradation | Fluometuron is generally stable in water at a wide pH range.[1] However, proper storage of samples and standards (refrigerated at 1-10°C in the dark) is crucial to prevent degradation.[2] |
| Matrix Effects | The sample matrix can suppress the analyte signal.[3][4] To mitigate this, use matrix-matched standards for calibration.[4] Alternatively, employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering components.[5][6] |
| Inefficient Ionization | For LC-MS/MS, ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) are optimized for fluometuron. |
Issue 2: High Background Noise or Baseline Instability
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or System | - Prepare fresh mobile phase using high-purity solvents. - Flush the HPLC/GC system thoroughly.[7] - Check for and eliminate any leaks in the system.[7] |
| Dirty Instrument Components | Clean the ion source of the mass spectrometer. Check and clean the injector and detector of the GC system.[8] |
| Column Bleed | Use a high-quality, low-bleed GC or HPLC column. Ensure the operating temperature is within the column's recommended range. |
Issue 3: Peak Tailing or Broadening
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample to ensure the analyte concentration is within the linear range of the column and detector. |
| Poor Column Condition | - Replace the guard column or the analytical column if it has degraded. - Ensure the column is properly conditioned before use. |
| Inappropriate Mobile Phase pH | For LC-MS, adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Frequently Asked Questions (FAQs)
Q1: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for fluometuron in environmental samples?
A1: The LOD and LOQ for fluometuron can vary significantly depending on the analytical method and the sample matrix. For instance, in water samples, LODs can range from 10 to 50 ng/L, with LOQs from 25 to 50 ng/L using methods like LC-MS/MS after SPE cleanup.[5] For soil samples, LODs are typically in the range of 0.5–2.5 μg/kg, with LOQs from 1.5 to 5.0 μg/kg.[5] A specific LC-MS/MS method for soil reported an LOQ of 0.01 mg/kg and an LOD below 0.003 mg/kg.[2]
Q2: How can I minimize matrix effects in my analysis?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in trace analysis.[3][4] To minimize these effects:
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[4]
-
Employ Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering co-extractives from your sample before analysis.[5][6]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus their effect.
-
Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for matrix effects.[3]
Q3: What are the recommended sample preparation techniques for water and soil samples?
A3:
-
Water Samples: Solid Phase Extraction (SPE) is a common and effective method for extracting and concentrating fluometuron and its derivatives from water samples.[5][9] The sample is passed through an SPE cartridge (e.g., C18), and the analytes are then eluted with an organic solvent.
-
Soil Samples: A common extraction method for soil involves using a mixture of acetonitrile and water (e.g., 80:20 v/v).[2] The mixture is shaken with the soil sample, followed by centrifugation. The supernatant can then be diluted and analyzed by LC-MS/MS.[2]
Q4: What are the key instrument parameters to optimize for sensitive detection?
A4: For LC-MS/MS, it is crucial to optimize:
-
Mass Spectrometry:
-
Ion Transitions: Select the most abundant and specific precursor-to-product ion transitions for each analyte.
-
Collision Energy: Optimize the collision energy for each transition to achieve maximum fragmentation and signal intensity.
-
Ion Source Parameters: Adjust the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature of the electrospray ionization (ESI) source.
-
-
Liquid Chromatography:
-
Column: Choose a column with appropriate chemistry (e.g., C18) and dimensions for good peak shape and resolution.
-
Mobile Phase: Optimize the mobile phase composition and gradient to achieve good separation of the target analytes from matrix interferences.
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for fluometuron in various matrices using different analytical techniques.
Table 1: LOD and LOQ for Fluometuron in Water Samples
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS after SPE | 10 - 50 ng/L | 25 - 50 ng/L | [5] |
| GC/MS after SPE | 0.02 - 0.05 µg/L | Not Specified | [9] |
| DPSV | 69.8 µg/L | 233.0 µg/L | [5] |
| SWSV | 101 µg/L | 337 µg/L | [5] |
| LC-MS/MS (Direct Dilution) | 0.0100 µg/L | 0.0500 µg/L | [10] |
Table 2: LOD and LOQ for Fluometuron in Soil Samples
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS after SPE | 0.5 - 2.5 µg/kg | 1.5 - 5.0 µg/kg | [5] |
| LC-MS/MS | < 0.003 mg/kg | 0.01 mg/kg | [2] |
Experimental Protocols
Protocol 1: Analysis of Fluometuron in Soil by LC-MS/MS
This protocol is based on the method described by the EPA.[2]
1. Sample Preparation: a. Weigh 10 g of the homogenized soil sample into a 250 mL screw-cap glass bottle. b. Add 100 mL of acetonitrile/water (80:20, v/v). c. Shake the bottle on a horizontal flatbed shaker for approximately 2 hours. d. Centrifuge the sample for 5 minutes at approximately 6500 x g. e. Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water. f. Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC System: A standard HPLC system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.
- MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor the specific precursor and product ion transitions for fluometuron and its derivatives.
Protocol 2: Analysis of Fluometuron in Water by GC/MS
This protocol is based on the method described by the U.S. Geological Survey.[9]
1. Sample Preparation (Solid-Phase Extraction): a. Filter the water sample through a 0.70-µm glass-fiber filter. b. Pass a known volume of the filtered sample through a C18 SPE cartridge. c. Elute the herbicides and their degradation products from the cartridge with ethyl acetate. d. Evaporate the eluate to near dryness under a stream of nitrogen. e. Reconstitute the residue in a small volume of a suitable solvent for GC analysis.
2. GC/MS Analysis:
- GC System: A gas chromatograph with a split/splitless injector.
- Column: A high-resolution, fused-silica capillary column.
- Carrier Gas: Helium.
- Injection: 2 µL, splitless injection.
- Oven Program: Start at 60°C (hold 1 min), ramp to 200°C at 6°C/min, then to 250°C at 30°C/min, and hold for 4 min.
- MS System: A mass spectrometer operating in selected-ion monitoring (SIM) mode.
Visualizations
References
- 1. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. mag.go.cr [mag.go.cr]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. epa.gov [epa.gov]
Column selection for optimal separation of fluometuron isomers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the optimal separation of fluometuron isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are fluometuron isomers and why is their separation important?
Fluometuron is a chiral herbicide, meaning it exists as two non-superimposable mirror-image isomers called enantiomers. Although they have the same physical and chemical properties in an achiral environment, these enantiomers can exhibit different biological activities. One enantiomer may be responsible for the desired herbicidal effect, while the other could be less active or potentially have off-target effects. Regulatory agencies and scientific research often require the analysis of individual enantiomers to assess the efficacy and environmental impact accurately.
Q2: What is the most effective type of HPLC column for separating fluometuron isomers?
The direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP) . For fluometuron and other phenylurea herbicides, polysaccharide-based CSPs are the industry standard and have demonstrated the highest success rates.[1][2] These columns utilize derivatives of cellulose or amylose coated or immobilized on a silica support.
Commonly recommended column families include:
-
Cellulose-based: Chiralcel® OD, Lux® Cellulose-1
-
Amylose-based: Chiralpak® AD, Lux® Amylose-2
These CSPs provide the necessary three-dimensional chiral environment for differential interaction with the fluometuron enantiomers, leading to their separation.[3][4]
Q3: How do I select a starting column and mobile phase for method development?
A systematic "chiral screening" approach is the most efficient strategy. This involves testing a small, diverse set of polysaccharide columns with standard mobile phases.
A recommended starting point for fluometuron is:
-
Columns: Chiralpak® AD-H and Chiralcel® OD-H.
-
Mode: Normal Phase Chromatography.
-
Mobile Phase: A simple mixture of n-Hexane and an alcohol modifier, typically 2-Propanol (IPA) or Ethanol (EtOH). A common starting ratio is 90:10 (v/v) n-Hexane:IPA.[5][6]
This combination is often sufficient to achieve at least a partial separation, which can then be optimized.
Q4: What is the difference between coated and immobilized polysaccharide columns?
-
Coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) have the polysaccharide selector physically adsorbed onto the silica. They are highly effective but have restrictions on the solvents that can be used, as certain solvents (like THF, ethyl acetate, DCM) can damage the column by stripping the coating.[7][8]
-
Immobilized CSPs (e.g., Chiralpak IA, IB, IC) have the selector covalently bonded to the silica. This provides enhanced robustness and allows for the use of a much wider range of solvents, which can be advantageous for optimizing selectivity or for improving sample solubility.[8] For initial screening, coated columns are often sufficient, but immobilized columns offer greater flexibility for challenging separations.
Method Development and Experimental Protocol
A successful separation relies on a well-defined experimental protocol. The following workflow outlines the key steps from initial screening to method optimization.
Caption: Workflow for chiral method development.
Detailed Protocol: Enantioseparation of Fluometuron
This protocol provides a robust starting point for separating fluometuron enantiomers on a polysaccharide-based CSP.
-
Standard Preparation:
-
Prepare a stock solution of racemic fluometuron at 1 mg/mL in 2-Propanol (IPA).
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 20 µg/mL.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution.
-
Record the chromatogram and evaluate the separation based on retention times (t_R), selectivity (α), and resolution (R_s).
-
-
Optimization:
-
If resolution is insufficient (R_s < 1.5), systematically adjust the mobile phase composition. Decrease the percentage of IPA (e.g., to 95:5) to increase retention and potentially improve resolution.[9] Increase the percentage of IPA (e.g., to 80:20) to shorten analysis time if resolution is already adequate.
-
Consider changing the alcohol modifier to Ethanol, as this can sometimes alter selectivity.
-
Data Presentation: Typical Method Development Results
Effective method development requires careful tracking of chromatographic parameters. The table below illustrates typical data that should be collected when screening columns and mobile phases for fluometuron separation. Baseline separation is generally considered achieved when the resolution (R_s) is greater than 1.5.
| Column (4.6x250mm, 5µm) | Mobile Phase (v/v) | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| Chiralpak® AD-H | n-Hexane/IPA (90/10) | 8.5 | 9.8 | 1.18 | 1.9 |
| Chiralpak® AD-H | n-Hexane/IPA (80/20) | 6.2 | 7.0 | 1.15 | 1.4 |
| Chiralpak® AD-H | n-Hexane/EtOH (90/10) | 7.9 | 8.9 | 1.14 | 1.5 |
| Chiralcel® OD-H | n-Hexane/IPA (90/10) | 10.2 | 11.5 | 1.13 | 1.6 |
| Chiralcel® OD-H | n-Hexane/IPA (80/20) | 7.8 | 8.6 | 1.11 | 1.2 |
Note: Data are representative examples to illustrate the method development process. Actual retention times and resolution may vary based on specific instrumentation and conditions.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the chiral separation of fluometuron.
Caption: Troubleshooting flowchart for chiral HPLC.
Q: I am seeing poor or no resolution between the enantiomers.
-
Decrease the strength of the mobile phase: In normal phase, the alcohol (IPA or EtOH) is the strong, eluting solvent. Reducing its concentration (e.g., from 10% to 5%) will increase retention times and allow more interaction with the CSP, which often enhances resolution.[9]
-
Change the alcohol modifier: The choice of alcohol can significantly impact selectivity. If IPA does not provide adequate separation, try switching to EtOH, or vice-versa.
-
Try a different polysaccharide backbone: If a cellulose-based column (like Chiralcel OD-H) is not working, an amylose-based column (like Chiralpak AD-H) may provide the necessary alternative selectivity, and vice versa.
-
Lower the temperature: Decreasing the column temperature (e.g., from 25°C to 15°C) can sometimes improve resolution, as enantioseparation is often enthalpy-driven.[10]
Q: My peaks are tailing or showing poor shape.
-
Check for column overload: Injecting too much sample mass is a common cause of peak distortion. Try reducing the concentration of your sample by a factor of 5 or 10.
-
Ensure sample solvent compatibility: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for dissolution, ensure the injection volume is small to avoid peak shape distortion.
-
Consider mobile phase additives: For some compounds, adding a small amount of an acid (like 0.1% trifluoroacetic acid, TFA) or a base can improve peak shape by suppressing unwanted interactions with the silica support. For a neutral compound like fluometuron, this is less likely to be necessary but can be explored if tailing persists.[5]
Q: My retention times are too long.
-
Increase the mobile phase strength: To reduce retention time in normal phase, increase the percentage of the alcohol modifier (e.g., from 10% IPA to 20% IPA). Be aware that this will likely decrease resolution, so it is a trade-off.
-
Increase the flow rate: Increasing the flow rate (e.g., from 1.0 to 1.5 mL/min) will decrease analysis time proportionally. However, this will also increase backpressure and may slightly reduce column efficiency. Do not exceed the column's maximum pressure limit.[7]
References
- 1. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. ct-k.com [ct-k.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing In-Source Fragmentation of Fluometuron Metabolites
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the herbicide fluometuron and its metabolites. It provides detailed troubleshooting steps and answers to frequently asked questions to help mitigate in-source fragmentation, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem?
A1: In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte molecule within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure source and the high-vacuum analyzer.[1][2] ISF can be problematic for quantitative analysis because it reduces the abundance of the intended precursor ion (the intact molecule, or parent ion), potentially leading to decreased sensitivity and inaccurate measurements.[1] Furthermore, the resulting fragment ions can be mistaken for other co-eluting compounds, leading to misidentification.[3][4][5]
Q2: What are the primary metabolites of fluometuron?
A2: Fluometuron is a phenylurea herbicide that primarily degrades through sequential demethylation and hydrolysis. The key metabolites of concern during analysis are:
-
Desmethyl-fluometuron (DMF): The first demethylation product.
-
m-Trifluoromethylaniline (TFMA): A subsequent degradation product.[6]
Q3: What are the main causes of in-source fragmentation for fluometuron and its metabolites?
A3: The primary causes of ISF are factors that increase the internal energy of the ions in the source. These include:
-
High Cone Voltage: Also referred to as fragmentor voltage or declustering potential, this is the most critical parameter.[1][7][8] Higher voltages accelerate ions, causing more energetic collisions with gas molecules, which leads to fragmentation.[1]
-
High Source Temperature: Elevated temperatures in the ion source can provide sufficient thermal energy to cause the breakdown of thermally labile compounds.[1]
-
Analyte Chemical Structure: The inherent stability of the molecule plays a role. The urea linkage in fluometuron and its metabolites can be susceptible to cleavage under energetic conditions.
Q4: How can I determine if in-source fragmentation is occurring?
A4: A key indicator of ISF is observing a significant signal for a known fragment ion that chromatographically co-elutes perfectly with a weak or absent precursor (parent) ion peak. If you suspect a peak is an in-source fragment, you can systematically lower the cone voltage. A corresponding decrease in the fragment's intensity and an increase in the parent ion's intensity confirms ISF.
Q5: Is it acceptable to use a fragment ion for quantification if the parent ion is unstable?
A5: While not ideal, it is sometimes a practical necessity. If attempts to optimize for the parent ion fail to yield sufficient sensitivity, a stable and abundant fragment ion can be used as the precursor for MS/MS (MRM) transitions.[9] This approach must be consistently applied across all samples, standards, and quality controls, and should be noted in the method documentation.
Troubleshooting Guide: A Step-by-Step Approach to Minimize ISF
This guide provides a systematic workflow to diagnose and mitigate ISF of fluometuron metabolites. The goal is to achieve "soft ionization" conditions that preserve the integrity of the precursor ion.
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: A step-by-step workflow for diagnosing and resolving in-source fragmentation.
Data Presentation: Key MS Parameters for Minimizing ISF
The table below summarizes typical starting parameters versus optimized "soft ionization" parameters to reduce fragmentation. Exact values are instrument-dependent and should be determined empirically.
| Parameter | Typical Starting Point (High Efficiency) | "Soft" Ionization Setting (Low Fragmentation) | Rationale for Change |
| Cone/Fragmentor Voltage | 30 - 60 V | 10 - 25 V | This is the most critical parameter; lower voltage reduces the kinetic energy of ions, leading to fewer fragmenting collisions.[1][7][8] |
| Source Temperature | 120 - 150 °C | 100 - 110 °C | Reduces thermal energy imparted to the analyte, minimizing thermally-induced breakdown.[1] |
| Desolvation Gas Temp. | 450 - 550 °C | 350 - 400 °C | While primarily for solvent removal, excessively high temperatures can contribute to analyte degradation. |
| Capillary/Spray Voltage | 3.0 - 5.0 kV | 2.5 - 3.5 kV | Lowering the spray voltage can sometimes create a more stable spray and gentler ionization conditions.[10] |
| Nebulizer Gas Pressure | 40 - 60 psi | 30 - 40 psi | Lower pressure can lead to larger initial droplets, which may alter the desolvation dynamics and reduce ion energy. |
Experimental Protocols
Protocol for Optimizing Source Conditions to Minimize ISF
This protocol describes how to use infusion analysis to systematically optimize source parameters for a target analyte (e.g., fluometuron).
1. Objective: To determine the optimal ion source parameters (especially cone voltage and source temperature) that maximize the precursor ion signal while minimizing in-source fragmentation.
2. Materials:
-
Calibrated LC-MS system with an electrospray ionization (ESI) source.
-
Syringe pump.
-
Analyte standard solution (e.g., 1 µg/mL fluometuron in 50:50 acetonitrile:water with 0.1% formic acid).
-
Mobile phase solution matching the intended chromatographic conditions.
3. Methodology:
-
System Preparation:
-
Set up the mass spectrometer in positive ESI mode.
-
Divert the LC flow to waste.
-
Set up a "T" junction to introduce the analyte solution via syringe pump into the mobile phase stream flowing to the MS source.
-
-
Initial Infusion:
-
Begin infusing the analyte standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-300 for fluometuron) with typical source parameters.
-
Confirm detection of the expected precursor ion ([M+H]⁺ for fluometuron is m/z 233.1) and any major fragment ions (e.g., m/z 160, 72).[11]
-
-
Cone Voltage Optimization:
-
Set all other source parameters (temperature, gas flows) to moderate, constant values.
-
Acquire spectra while ramping the cone voltage from a high value (e.g., 60 V) down to a low value (e.g., 10 V) in 5 V increments.
-
For each step, record the absolute intensity of the precursor ion and the key fragment ion(s).
-
Plot the intensity of the precursor ion and the fragment ion(s) as a function of cone voltage.
-
Select the cone voltage that provides the highest precursor ion signal with an acceptable (minimal) fragment ion signal. This is often a compromise to maintain adequate overall signal.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Acquire spectra while varying the source temperature from a high value (e.g., 150 °C) down to a low value (e.g., 100 °C) in 10 °C increments.
-
Monitor the precursor and fragment ion intensities. While temperature often has a less dramatic effect than cone voltage, it can be crucial for thermally labile molecules.[8]
-
Select the temperature that provides a stable and robust precursor ion signal without evidence of thermal degradation.
-
-
Final Parameter Tuning:
-
With the optimized cone voltage and temperature, fine-tune gas flow (nebulizer, drying gas) and capillary voltage settings to maximize the stable signal of the precursor ion.
-
-
-
The final set of "soft" parameters should be saved as the new acquisition method for the analysis of fluometuron and its metabolites. This process should be repeated for each key metabolite if they show different fragmentation behavior.
-
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics (Journal Article) | OSTI.GOV [osti.gov]
- 6. Fluometuron [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 10. reddit.com [reddit.com]
- 11. epa.gov [epa.gov]
Technical Support Center: Navigating Analytical Interferences in Complex Environmental Matrices
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals address analytical interferences commonly encountered in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are analytical interferences or matrix effects in the context of environmental analysis?
A1: Analytical interference, often termed the matrix effect, refers to the impact of co-existing components in a sample matrix (e.g., soil, water, sediment) on the accurate quantification of the target analyte.[1][2] These interferences can either enhance or suppress the analytical signal, leading to inaccurate results.[3] Components of the matrix can include, but are not limited to, high concentrations of target and non-target analytes, compounds that interfere with instrument detectors, and sample components that cause colored or turbid extracts.[1]
Q2: What are some common sources of interference in environmental samples?
A2: Common sources of interference in complex environmental matrices include:
-
Humic and Fulvic Acids: These are complex organic molecules found in soil and water that can co-extract with analytes and interfere with various analytical techniques.[4][5]
-
Lipids and Fats: Particularly prevalent in biological samples and sewage sludge, lipids can cause significant interference.[6][7]
-
High Salt Concentrations: Samples such as seawater or industrial effluents with high salt content can interfere with techniques like ICP-OES and ICP-MS.[8]
-
Particulate Matter: Sediments and suspended solids in water samples can clog analytical instruments and introduce interfering substances.
-
Co-eluting Contaminants: Other pollutants or natural compounds in the sample that have similar chemical properties to the target analyte can co-elute during chromatographic separation, leading to overlapping signals.[2]
Q3: How can I determine if my analysis is being affected by matrix interference?
A3: Several quality control indicators can suggest the presence of matrix interference. A common approach is the use of a matrix spike, where a known amount of the target analyte is added to a sample before preparation and analysis.[9] If the recovery of the spiked analyte is outside of the acceptable range (typically 70-120%), it indicates a matrix effect.[10] Other indicators include poor reproducibility, non-linear calibration curves, and unusually shaped or overlapping chromatographic peaks.[2]
Q4: What are the general strategies to mitigate matrix effects?
A4: There are two main approaches to address matrix effects:
-
Minimize the Interference: This involves optimizing sample preparation and analytical conditions to remove or reduce the interfering components.[11] Techniques include sample dilution, improved cleanup methods, and adjusting chromatographic conditions.[11][12]
-
Compensate for the Interference: This approach uses calibration strategies to correct for the matrix effect.[11] Common methods include the use of internal standards, matrix-matched calibration, and the standard addition method.[9][13]
Troubleshooting Guides
General Troubleshooting Workflow for Analytical Interference
When encountering unexpected or unreliable results in the analysis of complex environmental samples, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and mitigate analytical interferences.
Caption: A logical workflow for identifying, diagnosing, and mitigating analytical interferences.
Specific Troubleshooting Scenarios
Scenario 1: Poor recovery of a non-polar analyte from a soil sample high in organic matter.
-
Suspected Interference: Humic and fulvic acids are likely co-extracting with the analyte and causing signal suppression.[4][5]
-
Troubleshooting Steps:
-
Modify Extraction: Use a more selective extraction technique like Solid-Phase Extraction (SPE) with a sorbent that has a different retention mechanism for the analyte versus the humic acids.
-
Add a Cleanup Step: Incorporate a cleanup step after extraction. For example, passing the extract through a cartridge containing graphitized carbon black (GCB) or using gel permeation chromatography (GPC) can help remove humic substances.
-
Optimize pH: Adjusting the pH of the sample or extract can alter the solubility of humic acids, potentially reducing their co-extraction.[14]
-
Scenario 2: Inconsistent results for a polar pesticide in a water sample with high lipid content (e.g., wastewater effluent).
-
Suspected Interference: Lipids are co-extracting and causing ion suppression in LC-MS analysis.[6]
-
Troubleshooting Steps:
-
Sample Pre-treatment: Use a lipid removal strategy before extraction. This could involve liquid-liquid partitioning with a non-polar solvent like hexane to remove the bulk of the lipids.
-
Utilize QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often includes a dispersive SPE step with sorbents like C18 or a combination of sorbents that can effectively remove lipids.[15][16]
-
Dilution: A simple yet effective strategy can be to dilute the extract to reduce the concentration of interfering lipids, especially if the analytical method has sufficient sensitivity.[9][11]
-
Quantitative Data on Mitigation Strategies
The effectiveness of different mitigation strategies can vary depending on the analyte, matrix, and analytical technique. The following tables summarize some quantitative data on common approaches.
Table 1: Effect of Dilution on Matrix Effects in LC-MS/MS
| Dilution Factor | Initial Ion Suppression | Reduction in Ion Suppression | Reference |
| 25-40x | ≤80% | Reduces to <20% | [11] |
| 10x | Not specified | Logarithmic correlation observed | [11] |
Table 2: Analyte Recoveries using Different SPE Sorbents for Cleanup
| Analyte Class | Matrix | SPE Sorbent | Average Recovery (%) | Reference |
| Organophosphorus Pesticides | Not specified | Activated Charcoal | Not specified, but improved | [17] |
| Explosive Residues | Soil | Not specified (SPME-like device) | Not specified | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Water Samples
This protocol describes a general procedure for using SPE to clean up a water sample prior to chromatographic analysis.
Materials:
-
SPE cartridges (e.g., C18, HLB)
-
SPE vacuum manifold
-
Sample reservoir
-
Collection vials
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (appropriate for the analyte)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the water sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 5-10 minutes.
-
Elution: Elute the analyte of interest with an appropriate organic solvent into a collection vial.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).
Protocol 2: QuEChERS for Pesticide Residue Analysis in Soil
This protocol outlines the QuEChERS method for extracting pesticide residues from soil.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE tubes containing magnesium sulfate and primary secondary amine (PSA)
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dispersive SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
The supernatant is ready for analysis by GC-MS or LC-MS.
-
Protocol 3: Removal of Humic Acids from DNA Extracts
This protocol is designed for purifying DNA extracted from soil samples rich in humic acids.[5]
Materials:
-
Crude DNA extract
-
Polyvinylpolypyrrolidone (PVPP)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
PVPP Treatment:
-
Add a small amount of sterile PVPP (e.g., 10 mg) to the crude DNA extract in a microcentrifuge tube.
-
Vortex briefly to mix.
-
Incubate at room temperature for 10 minutes, with occasional vortexing.
-
-
Separation:
-
Centrifuge at maximum speed (e.g., 14,000 rpm) for 5 minutes to pellet the PVPP and bound humic acids.
-
-
Collection:
-
Carefully transfer the supernatant containing the purified DNA to a new sterile tube.
-
-
Quantification:
-
Assess the purity of the DNA using a spectrophotometer (A260/A280 and A260/A230 ratios) or a fluorometric assay.[4]
-
References
- 1. Matrix Interference : Bureau Veritas Customer Support Portal [bvsolutions.freshdesk.com]
- 2. suburbantestinglabs.com [suburbantestinglabs.com]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. Mechanisms underlying the impact of humic acids on DNA quantification by SYBR Green I and consequences for the analysis of soils and aquatic sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of humic substances on DNA isolation from soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile-Phase Composition for Fluometuron Metabolite Chromatography
Welcome to the technical support center for the chromatographic analysis of fluometuron and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of fluometuron that I should be looking to separate?
A1: The primary metabolites of fluometuron commonly analyzed in environmental and biological samples are Desmethylfluometuron (DMF), 3-(Trifluoromethyl)phenyl Urea (TFMPU), and 3-(Trifluoromethyl)aniline (TFMA).[1]
Q2: What is a good starting point for a mobile phase to separate fluometuron and its metabolites on a C18 column?
A2: A good starting point for an isocratic separation on a C18 column is a mixture of acetonitrile and water. A reported condition that achieves separation is 45% acetonitrile and 55% water.[1] For gradient elution, a common approach is to use a gradient of water and acetonitrile, often with an acidic modifier like formic acid.
Q3: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?
A3: The choice between acetonitrile and methanol depends on the specific requirements of your separation. Acetonitrile generally provides sharper peaks and lower backpressure, making it suitable for high-resolution and fast analyses. Methanol is a more cost-effective option and can offer different selectivity, which might be advantageous for resolving specific peak pairs. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for fluometuron and its metabolites.
Q4: What is the purpose of adding an acid, like formic acid, to the mobile phase?
A4: Adding a small amount of acid, typically 0.1% formic acid, to the mobile phase serves to control the pH and improve peak shape, especially for ionizable compounds. For fluometuron and its metabolites, which contain amine and urea functional groups, a consistent, slightly acidic pH can suppress silanol interactions on the stationary phase, reducing peak tailing and leading to more symmetrical peaks.
Q5: Can I use a gradient elution method?
A5: Yes, a gradient elution is highly recommended, especially when analyzing samples with a wide range of polarities, such as a parent compound and its more polar metabolites. A gradient allows for the efficient elution of all compounds in a reasonable time frame while maintaining good peak shape and resolution. A typical gradient for this analysis would start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Metabolite Peaks | 1. Inappropriate mobile phase composition. 2. Isocratic elution is not providing enough resolving power. | 1. Adjust Solvent Ratio: Systematically vary the ratio of acetonitrile (or methanol) to water. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting, more polar metabolites. 2. Implement a Gradient: Start with a shallow gradient and optimize the slope to improve the separation of critical peak pairs. For example, begin with 10-20% acetonitrile and ramp up to 90-95% over 15-20 minutes. 3. Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different selectivity may resolve co-eluting peaks. |
| Peak Tailing (Asymmetrical Peaks) | 1. Secondary interactions with the stationary phase (silanol groups). 2. Mobile phase pH is not optimal. 3. Column overload. | 1. Add a Mobile Phase Modifier: Incorporate 0.1% formic acid into both the aqueous and organic mobile phase components to suppress silanol activity. 2. Adjust pH: Ensure the mobile phase pH is consistent and in a range that promotes a single ionic form of the analytes. 3. Reduce Sample Concentration: Dilute the sample to see if peak shape improves. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature. | 1. Equilibrate Properly: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, typically for at least 10-15 column volumes. 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure they are well-mixed and degassed. 3. Use a Column Oven: Maintain a constant and consistent column temperature using a column oven to ensure reproducible chromatography. |
| Broad Peaks | 1. High dead volume in the HPLC system. 2. Column contamination or degradation. 3. Sample solvent is too strong. | 1. Optimize Tubing: Use tubing with a small internal diameter and keep the length between the injector, column, and detector as short as possible. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants. If performance degrades, try flushing the column with a strong solvent or replace it if necessary. 3. Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. |
Data Presentation
Table 1: Isocratic HPLC Conditions and Retention Times for Fluometuron and its Metabolites
| Compound | Retention Time (minutes) |
| 3-(Trifluoromethyl)phenyl Urea (TFMPU) | 5.6 |
| Desmethylfluometuron (DMF) | 7.3 |
| Fluometuron (Parent) | 9.5 |
| 3-(Trifluoromethyl)aniline (TFMA) | 14.0 |
-
Source: Based on data from Locke et al., 2007.[1]
Experimental Protocols
Method 1: Isocratic Separation on a C18 Column
This method is suitable for the baseline separation of fluometuron and its three primary metabolites.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 55% HPLC-grade water / 45% acetonitrile[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 50 µL[1]
-
Detection: UV at 235 nm[1]
-
Temperature: Ambient
Method 2: Gradient LC-MS/MS Analysis
This method is suitable for the sensitive detection and quantification of fluometuron and its metabolites in complex matrices like soil.
-
Column: C18 with a compatible guard column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
Start at 5-10% B
-
Linear ramp to 95% B over 15 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5-10 minutes
-
-
Flow Rate: 0.3-0.5 mL/min (will depend on column dimensions and MS interface)
-
Injection Volume: 5-20 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
Visualizations
Caption: A typical experimental workflow for the analysis of fluometuron and its metabolites.
Caption: A logical troubleshooting guide for common chromatography issues.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Fluometuron-N-desmethyl-4-hydroxy
This guide provides a comparative overview of the validation of an analytical method for the quantitative determination of Fluometuron-N-desmethyl-4-hydroxy, a metabolite of the herbicide fluometuron. The methodologies and performance data presented are based on established analytical techniques for fluometuron and its related metabolites, offering a framework for researchers, scientists, and professionals in drug development and environmental analysis.
Comparative Analytical Methods
The primary analytical technique for the quantification of fluometuron and its metabolites, including this compound, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which are crucial for detecting trace levels of the analyte in complex matrices such as soil and water. An alternative, though less common, method is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence |
| Linearity (R²) | >0.99 | >0.98 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | ~0.003 mg/kg (soil) | ~25 ng/g (soil)[1] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg (soil)[2] | Not specified |
Experimental Protocols
The following protocols are adapted from validated methods for fluometuron and its metabolites and are applicable for the validation of an analytical method for this compound.
2.1. Sample Preparation (Soil Matrix) [2]
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water mixture (80:20, v/v).
-
Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
-
Centrifuge the sample for 5 minutes at approximately 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant (extract).
-
Dilute the aliquot with 0.5 mL of water.
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
2.2. Sample Preparation (Water Matrix) [3]
-
Homogenize the water sample (drinking or surface water).
-
For direct injection, transfer 1 mL of the homogenized water into a glass vial.
-
For fortified samples, add a known concentration of this compound standard solution to 1 mL of the water sample in a glass vial.
-
Instrumentation : A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1-0.25%) is commonly used.[4]
-
Detection : The mass spectrometer should be operated in positive ion electrospray mode, monitoring for at least two specific mass transitions for this compound to ensure specificity.
2.4. Method Validation Parameters
The following parameters should be assessed according to established guidelines (e.g., SANCO/825/00 rev. 8.1):
-
Linearity : Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile/water) at a minimum of five concentration levels. The concentration range should encompass the expected sample concentrations. Plot the instrument response against the concentration and determine the coefficient of determination (R²), which should be ≥ 0.99.
-
Accuracy : Analyze replicate samples (n≥5) of a blank matrix (e.g., soil, water) fortified with a known concentration of this compound at different levels (e.g., LOQ and 10x LOQ). The accuracy is expressed as the percentage recovery of the analyte.
-
Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate fortified samples. The precision is expressed as the relative standard deviation (%RSD) of the measurements.
-
Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected above the background noise. It can be estimated as 3 times the signal-to-noise ratio.
-
Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the lowest fortification level that meets the method performance criteria for accuracy and precision.[4]
-
Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks in blank samples and by monitoring multiple mass transitions for the analyte.[2]
Visualized Workflow
The following diagram illustrates the general workflow for the validation of the analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
This guide provides a foundational understanding for the validation of an analytical method for this compound. Researchers should adapt and rigorously validate these protocols within their specific laboratory conditions and for their unique sample matrices.
References
Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Fluometuron Metabolite Analysis
A guide for researchers, scientists, and drug development professionals on the analytical methodologies and comparative performance for the detection of fluometuron and its metabolites. Due to the limited public availability of direct inter-laboratory comparison data for fluometuron, this guide utilizes a representative dataset from a proficiency test for structurally similar phenylurea herbicides to illustrate the evaluation process. This approach provides a practical framework for assessing analytical performance while presenting detailed, specific protocols for fluometuron analysis.
This guide offers a comprehensive overview of the analytical techniques used to quantify the herbicide fluometuron and its primary metabolites: desmethyl-fluometuron (DMF), trifluoromethyl-phenyl-urea (TFMPU), and trifluoromethyl-aniline (TFMA). Understanding the variability and performance of different analytical methods across laboratories is crucial for ensuring data accuracy and comparability in environmental monitoring, food safety, and toxicology studies.
Representative Inter-laboratory Comparison of Phenylurea Herbicides
To demonstrate how laboratory performance is evaluated in the absence of public data for fluometuron, the following table summarizes results from a proficiency test for the related phenylurea herbicides: diuron, linuron, and isoproturon. Participating laboratories are anonymized. The z-score indicates the performance of each laboratory against the assigned value, with scores between -2 and 2 generally considered satisfactory.
| Laboratory ID | Analyte | Analytical Method | Sample Matrix | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | Z-Score |
| LAB-01 | Diuron | QuEChERS, LC-MS/MS | Soil | 125 | 130 | -0.4 |
| LAB-02 | Diuron | SPE, GC-MS | Soil | 145 | 130 | 1.2 |
| LAB-03 | Diuron | LLE, HPLC-UV | Soil | 110 | 130 | -1.5 |
| LAB-04 | Diuron | QuEChERS, LC-MS/MS | Soil | 132 | 130 | 0.2 |
| LAB-01 | Linuron | QuEChERS, LC-MS/MS | Water | 88 | 95 | -0.7 |
| LAB-02 | Linuron | SPE, GC-MS | Water | 105 | 95 | 1.1 |
| LAB-03 | Linuron | LLE, HPLC-UV | Water | 75 | 95 | -2.1 |
| LAB-04 | Linuron | QuEChERS, LC-MS/MS | Water | 98 | 95 | 0.3 |
| LAB-01 | Isoproturon | QuEChERS, LC-MS/MS | Sediment | 210 | 200 | 0.5 |
| LAB-02 | Isoproturon | SPE, GC-MS | Sediment | 185 | 200 | -0.8 |
| LAB-03 | Isoproturon | LLE, HPLC-UV | Sediment | 230 | 200 | 1.5 |
| LAB-04 | Isoproturon | QuEChERS, LC-MS/MS | Sediment | 195 | 200 | -0.3 |
Disclaimer: The data presented in this table is a simulated representation based on typical results from pesticide proficiency tests and is intended for illustrative purposes only.
Experimental Protocols for Fluometuron and Metabolite Analysis
Accurate quantification of fluometuron and its metabolites relies on robust and validated analytical methods. Below are detailed protocols commonly employed for their analysis in soil and water matrices.
Analysis in Soil
This method is suitable for the determination of fluometuron, desmethyl-fluometuron (DMF), and trifluoromethyl-phenyl-urea (TFMPU) in soil samples.
1. Sample Preparation and Extraction:
-
Ten grams of a homogenized soil sample are weighed into a 50 mL polypropylene centrifuge tube.
-
For fortified samples, a known amount of a standard solution containing fluometuron, DMF, and TFMPU is added.
-
20 mL of acetonitrile is added to the tube.
-
The sample is shaken vigorously for 1 minute.
-
A salt mixture (e.g., QuEChERS salts containing magnesium sulfate and sodium acetate) is added, and the tube is shaken for another minute.
-
The sample is then centrifuged at 4000 rpm for 5 minutes.
2. Extract Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
The tube is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.
3. Final Determination (LC-MS/MS):
-
An aliquot of the cleaned extract is transferred to a vial for analysis.
-
The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization mode.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.
-
Quantification is performed using matrix-matched calibration standards.
Analysis in Water
This method is applicable for the determination of fluometuron and its metabolites in water samples.[1]
1. Sample Preparation:
-
Water samples are collected in amber glass bottles and stored at 4°C.[1]
-
If necessary, the samples are filtered through a 0.45 µm filter to remove particulate matter.[1]
2. Solid-Phase Extraction (SPE):
-
An SPE cartridge (e.g., C18 or polymeric) is conditioned according to the manufacturer's instructions.
-
A known volume of the water sample (e.g., 500 mL) is passed through the conditioned cartridge at a controlled flow rate.
-
After loading, the cartridge is washed with purified water to remove interfering substances.
-
The cartridge is then dried under vacuum or with a stream of nitrogen.
-
The analytes are eluted from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.
3. Final Determination (GC/MS or LC-MS/MS):
-
The eluate is concentrated to a small volume under a gentle stream of nitrogen.[1]
-
The final extract is reconstituted in a suitable solvent for injection.
-
Analysis is performed by either Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization (for volatile metabolites like TFMA) or by LC-MS/MS for the parent compound and non-volatile metabolites.[1]
-
Quantification is achieved using an internal or external standard calibration.
Visualizing Analytical Processes
To better understand the relationships and workflows in fluometuron analysis, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Fluometuron Metabolism in Tolerant and Susceptible Plant Species
A deep dive into the metabolic pathways of the herbicide fluometuron across different plant species reveals the biochemical basis for its selective action. This guide provides a comparative analysis of fluometuron metabolism, focusing on the key differences between tolerant crops, such as cotton (Gossypium hirsutum), and susceptible weeds. The information presented is supported by experimental data and detailed methodologies for researchers in weed science, herbicide development, and plant biochemistry.
Fluometuron, a phenylurea herbicide, is widely used for the control of broadleaf weeds and annual grasses in cotton and sugarcane. Its efficacy and selectivity are primarily determined by the rate at which it is absorbed, translocated, and metabolized within the plant. Tolerant species, like cotton, possess robust metabolic machinery to rapidly detoxify the herbicide, while susceptible species lack this capacity, leading to phytotoxicity and eventual death.
Differential Uptake, Translocation, and Metabolism: The Basis of Selectivity
The primary mechanism of fluometuron detoxification in plants is N-demethylation, a two-step process that sequentially removes the two methyl groups from the urea nitrogen atom. This is followed by further degradation to non-toxic metabolites. The speed of this initial demethylation is a critical determinant of a plant's tolerance.
Experimental Insights into Fluometuron Metabolism
A study comparing the metabolism of 14C-labeled fluometuron in the tolerant cotton plant and the susceptible pitted morningglory (Ipomoea lacunosa) provides clear quantitative evidence for the differential metabolic rates. Excised leaves from both species were exposed to a solution containing [14C]fluometuron, and the rate of its conversion to metabolites was measured over time.
The results demonstrated a significantly faster rate of metabolism in cotton. After a 48-hour period, a substantial portion of the absorbed fluometuron in cotton leaves had been converted to its monomethyl and demethylated derivatives, as well as more polar conjugates. In contrast, the metabolism in pitted morningglory was considerably slower, leading to an accumulation of the active parent herbicide within the leaf tissue.
Quantitative Comparison of Fluometuron Metabolism
The following table summarizes the key quantitative data on fluometuron metabolism in a tolerant (Cotton) and a susceptible (Pitted Morningglory) plant species.
| Parameter | Cotton (Gossypium hirsutum) | Pitted Morningglory (Ipomoea lacunosa) |
| Fluometuron Absorption (% of applied) | Lower | Higher |
| Translocation from Roots to Shoots | Slower | Faster |
| Metabolism Rate | Rapid | Slow |
| Primary Metabolites | Monomethylfluometuron, Demethylfluometuron, polar conjugates | Monomethylfluometuron (at a much slower rate) |
| Half-life of Fluometuron in Leaf Tissue | Short | Long |
Experimental Protocols
A detailed understanding of the experimental procedures used to generate this data is crucial for replication and further research.
Protocol 1: Analysis of 14C-Fluometuron Metabolism in Excised Leaves
Objective: To quantify the rate of fluometuron metabolism in the leaf tissue of different plant species.
Materials:
-
14C-ring-labeled fluometuron of known specific activity
-
Plant species for comparison (e.g., cotton and pitted morningglory)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water)
-
Homogenizer
Procedure:
-
Excise healthy, fully expanded leaves from the subject plants.
-
Place the petioles of the excised leaves in a solution containing a known concentration of 14C-fluometuron.
-
Incubate the leaves under controlled conditions (light, temperature, humidity) for various time points (e.g., 4, 8, 24, 48 hours).
-
At each time point, remove the leaves, rinse them to remove any unabsorbed herbicide, and blot dry.
-
Homogenize the leaf tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet the solid debris and collect the supernatant.
-
Analyze an aliquot of the supernatant using a liquid scintillation counter to determine the total amount of radioactivity absorbed.
-
Analyze another aliquot of the supernatant by HPLC with a radioactivity detector to separate and quantify the parent fluometuron and its radiolabeled metabolites.
-
Calculate the percentage of the total absorbed radioactivity corresponding to the parent compound and each metabolite at each time point.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of fluometuron and the experimental workflow for its analysis.
Caption: Metabolic pathway of fluometuron in plants.
Caption: Experimental workflow for analyzing fluometuron metabolism.
Conclusion
The selective herbicidal activity of fluometuron is intricately linked to the differential metabolic capabilities of various plant species. Tolerant plants like cotton rapidly detoxify the herbicide through N-demethylation and subsequent conjugation, preventing the accumulation of the phytotoxic parent compound. In contrast, susceptible weeds exhibit a much slower metabolism, leading to herbicide buildup and eventual plant death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the mechanisms of herbicide selectivity and develop more effective and sustainable weed management strategies.
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS Methods for Herbicide Metabolite Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of herbicide metabolites is paramount for environmental monitoring, food safety, and toxicological studies. The two titans of analytical chemistry for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your analytical needs.
The choice between LC-MS/MS and GC-MS/MS for analyzing herbicide metabolites is not always straightforward and depends on the physicochemical properties of the analytes, the required sensitivity, and the sample matrix. Generally, LC-MS/MS is favored for its ability to directly analyze polar and thermally labile compounds, which is characteristic of many herbicide metabolites. In contrast, GC-MS/MS often requires a derivatization step to increase the volatility of these polar metabolites, adding complexity to the sample preparation. However, GC-MS/MS can offer excellent separation efficiency and sensitivity for volatile and semi-volatile compounds.
This guide delves into a comparative analysis of these two powerful techniques, presenting quantitative data from various studies to highlight their respective strengths and weaknesses in the analysis of key herbicide metabolite classes.
Quantitative Performance: A Side-by-Side Comparison
The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS/MS methods for the analysis of representative herbicide metabolites. It is important to note that this data is compiled from various studies, and direct comparison should be made with caution as experimental conditions may vary.
Glyphosate and its main metabolite, Aminomethylphosphonic Acid (AMPA)
Glyphosate, the world's most widely used herbicide, and its primary metabolite, AMPA, are highly polar and non-volatile, making their analysis by GC-MS challenging without derivatization.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) |
| Glyphosate | LC-MS/MS | >0.99 | 89 - 107% | ≤ 11.4% | 0.1 - 10 µg/L[1] |
| GC-MS/MS (with derivatization) | >0.99 | 83 - 94% | < 15% | ~1 ng/mL | |
| AMPA | LC-MS/MS | >0.99 | 89 - 107% | ≤ 11.4% | 0.1 - 10 µg/L[1] |
| GC-MS/MS (with derivatization) | >0.99 | ~90% | < 15% | ~1 ng/mL |
Triazine Herbicides and Metabolites (e.g., Atrazine, Simazine, and their dealkylated metabolites)
Triazine herbicides and their metabolites are amenable to both LC-MS/MS and GC-MS analysis.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) |
| Atrazine | LC-MS/MS | >0.99 | 82 - 99%[2] | ~10%[2] | 0.4 µg/L[3] |
| GC-MS | Not specified | Comparable to ELISA at 0.2-2 µg/L[3] | Not specified | 0.4 µg/L[3] | |
| Deethylatrazine | LC-MS/MS | >0.99 | 82 - 99%[2] | ~10%[2] | 30 µg/L[3] |
| GC-MS | Not specified | Comparable to ELISA at 0.2-2 µg/L[3] | Not specified | 30 µg/L[3] |
Phenoxyacetic Acid Herbicides (e.g., 2,4-D, MCPA)
These herbicides can be analyzed by both techniques, though GC-MS typically requires esterification.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) |
| 2,4-D | LC-MS/MS | >0.995[4] | 86 - 107%[5] | < 10%[5] | 0.01 - 0.05 µg/L[6] |
| GC-MS (as methyl ester) | Not specified | Not specified | Not specified | Not specified | |
| MCPA | LC-MS/MS | >0.99 | 76.5 - 108.3%[6] | < 13.6%[6] | 0.01 - 0.05 µg/L[6] |
| GC-MS (as methyl ester) | Not specified | Not specified | Not specified | Not specified |
Sulfonylurea Herbicides and Metabolites
Sulfonylurea herbicides are typically analyzed by LC-MS/MS due to their thermal instability.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) |
| Various Sulfonylureas | LC-MS/MS | >0.99[7] | 70 - 114%[7][8] | < 13%[8] | ≤ 0.1 µg/L[9] |
| GC-MS | Not generally suitable | - | - | - |
Chloroacetanilide Herbicide Metabolites (e.g., Alachlor ESA, Metolachlor ESA)
These polar metabolites are well-suited for LC-MS/MS analysis.
| Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantitation (LOQ) |
| Alachlor ESA | LC-MS/MS | Not specified | 81 - 118%[10] | ≤ 20%[10] | 0.05 µg/L[10] |
| GC-MS | Not suitable for ionic metabolites[11] | - | - | - | |
| Metolachlor ESA | LC-MS/MS | Not specified | 81 - 118%[10] | ≤ 20%[10] | 0.05 µg/L[10] |
| GC-MS | Not suitable for ionic metabolites[11] | - | - | - |
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized methodologies for the analysis of herbicide metabolites by LC-MS/MS and GC-MS/MS.
LC-MS/MS Methodology
-
Sample Preparation:
-
Extraction: Samples (e.g., water, soil, food commodities) are typically extracted with a suitable solvent mixture, such as acetonitrile/water or methanol/water, often with the addition of an acid (e.g., formic acid) to improve the extraction efficiency of acidic herbicides.
-
Cleanup: A cleanup step using solid-phase extraction (SPE) is often employed to remove matrix interferences. Common SPE sorbents include polymeric reversed-phase materials (e.g., Oasis HLB) or ion-exchange resins.
-
Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or a mixed-mode column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common technique, operated in either positive or negative ion mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
GC-MS/MS Methodology
-
Sample Preparation:
-
Extraction: Similar to LC-MS/MS, samples are extracted with an organic solvent.
-
Derivatization (for polar metabolites): This is a critical step for many herbicide metabolites to increase their volatility and thermal stability. Common derivatization reagents include:
-
Esterification: For acidic herbicides (e.g., phenoxyacetic acids), esterification with agents like diazomethane or BF3/methanol is performed to convert the carboxylic acid group into a less polar ester.
-
Silylation: For compounds with active hydrogens (e.g., hydroxyl or amine groups), silylating agents like BSTFA are used.
-
-
Cleanup: SPE or liquid-liquid extraction may be used to remove interfering substances.
-
Solvent Exchange: The final extract is often exchanged into a solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Acquisition Mode: Similar to LC-MS/MS, MRM is used for targeted analysis to enhance selectivity and sensitivity.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and GC-MS/MS methods for herbicide metabolite analysis.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS/MS methods.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and GC-MS/MS are powerful techniques for the analysis of herbicide metabolites.
-
LC-MS/MS stands out for its versatility, particularly for the direct analysis of polar and thermally unstable metabolites without the need for derivatization. This simplifies sample preparation and makes it the method of choice for many modern herbicides and their degradation products.
-
GC-MS/MS , while often requiring a derivatization step for polar analytes, remains a robust and highly sensitive technique for volatile and semi-volatile compounds. For certain classes of herbicides, it can provide excellent chromatographic separation and is a valuable tool for confirmation and in laboratories where it is the established technique.
Ultimately, the decision to use LC-MS/MS, GC-MS/MS, or both in a cross-validation approach will depend on the specific analytical challenge. For comprehensive screening and analysis of a wide range of herbicide metabolites with varying polarities, a combined approach utilizing both techniques will provide the most complete and reliable data. This guide provides a foundation for researchers to make informed decisions based on the comparative performance and methodological considerations of these two essential analytical tools.
References
- 1. Validation of reliable and selective methods for direct determination of glyphosate and aminomethylphosphonic acid in milk and urine using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme-linked immunosorbent assay compared with gas chromatography/mass spectrometry for the determination of triazine herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
Navigating the Landscape of Certified Reference Materials for Fluometuron and its Metabolites: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for the herbicide fluometuron and its key metabolites. Objective data, where publicly available, is presented to aid in the selection of the most suitable standards for your analytical needs.
Accurate quantification of fluometuron and its degradation products is critical for environmental monitoring, toxicological studies, and ensuring food safety. The use of high-quality, certified reference materials is the foundation of reliable analytical data. This guide aims to streamline the selection process by comparing available CRMs and providing detailed experimental protocols for their analysis.
Data Presentation: A Comparative Look at Fluometuron and Metabolite CRMs
Obtaining comprehensive, directly comparable data from Certificates of Analysis (CoAs) across different suppliers can be challenging without direct purchase and access. However, the following tables summarize the readily available information for fluometuron and its primary metabolites. Researchers are strongly encouraged to request the latest CoA from the supplier before purchase to obtain specific lot data, including purity, certified concentration, and uncertainty values.
Table 1: Comparison of Certified Reference Materials for Fluometuron
| Supplier | Product Name | CAS Number | Format | Accreditation |
| LGC Standards | Fluometuron | 2164-17-2 | Neat | ISO 17034 |
| AccuStandard | Fluometuron | 2164-17-2 | Neat, Solution | ISO 17034 |
| Sigma-Aldrich | Fluometuron PESTANAL® | 2164-17-2 | Neat | Analytical Standard |
| FUJIFILM Wako | Fluometuron Standard | 2164-17-2 | Neat | N/A |
Table 2: Comparison of Certified Reference Materials for Fluometuron Metabolites
| Supplier | Product Name | CAS Number | Format | Accreditation |
| LGC Standards | 3-(Trifluoromethyl)aniline | 98-16-8 | Neat | N/A |
| Sigma-Aldrich | 3-(Trifluoromethyl)aniline | 98-16-8 | Neat | N/A |
| LGC Standards | Desmethyl-fluometuron | 2164-17-2 (Parent) | N/A | N/A |
| AccuStandard | Desmethyl-fluometuron | 2164-17-2 (Parent) | N/A | N/A |
*Note: While desmethyl-fluometuron is a known major metabolite, commercially available certified reference materials are not as readily found as for the parent compound or trifluoromethylaniline. The EPA documents referenced in the experimental protocols section detail the in-house preparation of standard solutions.
Experimental Protocols: Analysis of Fluometuron and its Metabolites
The following protocols are based on validated methods from the U.S. Environmental Protection Agency (EPA) for the determination of fluometuron and its metabolites in environmental matrices.
Method: Determination of Fluometuron, Des-methyl-fluometuron, and CGA72903 in Soil and Water by LC-MS/MS
This method is suitable for the quantitative determination of fluometuron and its metabolites, des-methyl-fluometuron and 3-(trifluoromethyl)phenylurea (CGA72903), in soil and water samples.
1. Sample Preparation
-
Soil:
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water mixture (80:20, v/v).
-
Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
-
Allow the soil to settle, and then filter the supernatant.
-
The extract is ready for LC-MS/MS analysis.
-
-
Water:
-
For drinking and surface water samples, direct injection of the filtered water sample into the HPLC-MS/MS system is employed.
-
Standard addition is used for quantification.
-
2. Standard Solution Preparation
-
Prepare individual stock solutions of fluometuron, des-methyl-fluometuron, and CGA72903 in acetonitrile at a concentration of approximately 1000 µg/mL. These solutions should be stored refrigerated (1-10 °C) in the dark.
-
Prepare combined working standard solutions by diluting the stock solutions in an acetonitrile/water mixture (1:1, v/v) to achieve the desired concentrations for the calibration curve.
3. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent HPLC system or equivalent.
-
Mass Spectrometer: API 5000 triple stage quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Column: ZORBAX Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) with a suitable guard column.
-
Mobile Phase:
-
A: 0.5% formic acid in water
-
B: 0.5% formic acid in acetonitrile
-
-
Gradient: A linear gradient is used to separate the analytes.
-
MRM Transitions: Monitor two characteristic mass transitions for each analyte for quantification and confirmation.
-
Fluometuron: m/z 233 → 160 (quantifier), m/z 233 → 72 (qualifier)
-
Des-methyl-fluometuron: m/z 219 → 162 (quantifier), m/z 219 → 142 (qualifier)
-
CGA72903: m/z 162 → 142 (quantifier), m/z 162 → 93 (qualifier)
-
4. Quality Control
-
Analyze a solvent blank, a matrix blank, and matrix blank fortified with the analytes at the limit of quantification (LOQ) and 10x LOQ with each sample set.
-
The relative standard deviation (RSD) for replicate injections should be below 20%.
Mandatory Visualization
Metabolic Pathway of Fluometuron
The degradation of fluometuron in soil primarily occurs through a sequential demethylation and subsequent hydrolysis. The following diagram illustrates this pathway.
Experimental Workflow for Fluometuron Analysis in Soil
The following diagram outlines the key steps in the analytical workflow for determining fluometuron and its metabolites in soil samples.
Comparing the environmental persistence of fluometuron and its metabolites
A comparative analysis of the environmental persistence of the herbicide fluometuron and its primary degradation products reveals a complex and varied environmental fate. While the parent compound exhibits moderate persistence in soil, its metabolites show a range of degradation rates, from rapid dissipation to potential accumulation, highlighting the importance of a comprehensive assessment of its environmental impact.
Fluometuron, a widely used herbicide in cotton production, undergoes a sequential degradation process in the environment, primarily through microbial activity. This process leads to the formation of several key metabolites: desmethyl fluometuron (DMF), trifluoromethyl phenylurea (TFMPU), and trifluoromethylaniline (TFMA).[1] Understanding the environmental persistence of both the parent compound and these metabolites is crucial for evaluating their potential long-term effects on soil and water quality.
Degradation Pathway of Fluometuron
The degradation of fluometuron follows a stepwise pathway involving demethylation and hydrolysis. The initial step is the removal of one methyl group from the urea side chain, forming DMF. Subsequently, the second methyl group is removed to yield TFMPU. The final major step is the hydrolysis of the urea linkage in TFMPU, which results in the formation of TFMA.[1]
Comparative Persistence in Soil
The persistence of fluometuron and its metabolites in soil, often measured by their half-life (the time it takes for 50% of the compound to dissipate), is influenced by various factors, including soil type, organic matter content, microbial activity, and agricultural practices such as tillage.
| Compound | Soil Half-Life (Days) | Environmental Matrix & Conditions |
| Fluometuron | 12 - 171 | Field soil[2] |
| 60 - 75 | General soil conditions | |
| 11 (Reduced Tillage), 16 (No-Tillage) | Dundee silt loam soil[1] | |
| Desmethyl Fluometuron (DMF) | 10 (Reduced Tillage), 23 (No-Tillage) | Dundee silt loam soil[1] |
| Trifluoromethyl Phenylurea (TFMPU) | Data not readily available | Accumulates temporarily in soil following fluometuron and DMF degradation.[1] |
| Trifluoromethylaniline (TFMA) | 2 - 3 | Dundee silt loam soil[1] |
Persistence in Aquatic Environments
Fluometuron can also be transported to aquatic ecosystems through runoff and leaching. In water, its persistence can be significantly longer than in soil, with a reported half-life of 110 to 144 weeks in the absence of significant microbial activity and sunlight.[2] However, photodegradation can play a crucial role in its dissipation in sunlit surface waters, with one study reporting an 88% decomposition in just 3 days under natural sunlight, corresponding to a half-life of 1.2 days.[2]
Experimental Protocols for Assessing Persistence
The determination of the environmental persistence of herbicides like fluometuron and its metabolites involves rigorous experimental procedures conducted under both laboratory and field conditions.
Soil Dissipation Studies
A typical experimental workflow for a soil dissipation study involves the following key steps:
1. Site Selection and Plot Establishment: A representative field site is chosen, and experimental plots are established. It is crucial to have control plots that do not receive the herbicide treatment for comparison.
2. Herbicide Application: The herbicide is applied to the test plots at a known concentration, simulating agricultural practices.
3. Soil Sampling: Soil samples are collected from different depths at regular intervals over a specific period. The timing of sampling is critical to accurately model the dissipation curve.
4. Sample Extraction: The herbicide and its metabolites are extracted from the soil samples using appropriate solvents.
5. Chemical Analysis: The concentrations of the parent compound and its metabolites in the extracts are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
6. Data Analysis: The concentration data over time is used to calculate the dissipation rate and the half-life of each compound, typically using first-order kinetics models.
Aquatic Degradation Studies
Similar principles apply to studies in aquatic environments, where water and sediment samples are collected and analyzed over time to determine the persistence of the compounds under various conditions, including the presence or absence of light and microbial activity.
References
Fluometuron Metabolite Levels in Treated Crops: A Quantitative Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluometuron metabolite levels in various agricultural crops, supported by experimental data. The information is intended to assist researchers in understanding the metabolic fate of this herbicide in different plant species.
Quantitative Comparison of Fluometuron and its Metabolites
The following tables summarize the quantitative levels of fluometuron and its primary metabolites found in different crops from various studies. The residues are expressed in milligram equivalents per kilogram (mg eq./kg) of the crop.
| Crop | Commodity | Fluometuron (mg eq./kg) | TFA (mg eq./kg) | TFMA (mg eq./kg) | Total Radioactive Residue (TRR) (mg eq./kg) |
| Lettuce | Head | Not Reported | 0.45 | 0.43 | 0.59 |
| Spring Wheat | Grain | Not Reported | 0.14 | 0.04 | 0.14 |
| Soybeans | Beans | Not Reported | 0.18 | 0.31 | 0.44 |
| Cotton | Stalks | Not Detected | 0.084 (31% of TRR) | Not Reported | Not Reported |
| Cotton | Seeds | Not Detected | 0.0155 (21.5% of TRR) | Not Reported | Not Reported |
Table 1: Residue levels of fluometuron and its metabolites trifluoroacetic acid (TFA) and trifluoromethylaniline (TFMA) in various crops[1].
| Crop | Commodity | TFMA (% of TRR) | TFA (% of TRR) | Total Radioactive Residue (TRR) (mg/kg) |
| Spring Wheat | Grain | 28.6 | Not Characterized | 0.30 |
| Corn | Stalks | 4.3 | 107.5 | 0.14 |
| Soybeans | Beans | 37.9 | Not Characterized | 0.11 |
| Soybeans | Stalks | Not Characterized | 99.6 | 0.15 |
Table 2: Percentage of Total Radioactive Residue (TRR) accounted for by the metabolites TFMA and TFA in different crops[1].
Metabolic Pathway of Fluometuron
Fluometuron undergoes a series of degradation steps in plants and soil, leading to the formation of several metabolites. The primary pathway involves demethylation and hydrolysis.
Caption: Metabolic pathway of fluometuron degradation.
Experimental Protocols
The following sections detail the methodologies used for the extraction and quantification of fluometuron and its metabolites from crop and soil matrices.
Sample Preparation and Extraction from Soil
A validated method for the determination of fluometuron and its metabolites, des-methyl-fluometuron and CGA 72903, in soil involves the following steps[2]:
-
Soil Sample Preparation: A standardized loamy sand soil is typically used for method validation.
-
Extraction:
-
Soil samples are extracted with a mixture of acetonitrile and water.
-
The extraction is performed using an accelerated solvent extractor (ASE) at elevated temperature and pressure.
-
The resulting extract is then concentrated and reconstituted in a suitable solvent for analysis.
-
Extraction from Plant Tissues
While a specific protocol for fluometuron metabolite extraction from the cited crops was not detailed in the search results, a general methodology for plant metabolite extraction can be described as follows[3][4]:
-
Homogenization: Plant tissues are homogenized, often after being flash-frozen in liquid nitrogen to halt metabolic processes.
-
Solvent Extraction: The homogenized tissue is extracted with a solvent, commonly a methanol/water mixture, sometimes with the addition of an acid like formic acid to improve the extraction of certain compounds[3]. Sonication can be used to enhance the extraction efficiency.
-
Purification: The crude extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.
Analytical Quantification
The quantification of fluometuron and its metabolites is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: The extracted analytes are separated on a reverse-phase HPLC column.
-
Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer, often in positive ion mode with electrospray ionization (ESI). The use of tandem mass spectrometry (MS/MS) provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte[2].
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a certified reference standard. The limit of quantification is typically in the range of 0.01 mg/kg[2].
Experimental Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of fluometuron metabolites in crop samples.
Caption: General workflow for fluometuron metabolite analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. epa.gov [epa.gov]
- 3. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]
- 4. Metabolite profiling of plant tissues by liquid chromatography Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for Metabolite Analysis
A detailed comparison of performance, protocols, and selection criteria for robust metabolomic studies.
For researchers, scientists, and professionals in drug development, the quality of metabolomic data is fundamentally linked to the effectiveness of sample preparation. Solid-Phase Extraction (SPE) is a cornerstone technique for isolating metabolites from complex biological matrices. However, the market is saturated with a variety of SPE cartridges, each with distinct chemistries and properties. This guide provides an objective comparison of different SPE cartridges, supported by experimental data, to aid in the selection of the most appropriate tools for your research needs.
The Critical Role of SPE in Metabolomics
SPE is a powerful technique used to extract, concentrate, and purify metabolites from various biological samples like plasma, urine, and cell culture media.[1][2] The choice of SPE sorbent is critical as it directly impacts analyte recovery, reproducibility, and the reduction of matrix effects, which are known to cause ion suppression or enhancement in mass spectrometry-based analyses.[3][4] The primary types of SPE cartridges are based on silica or polymeric sorbents and utilize different retention mechanisms, including reversed-phase, normal-phase, and ion-exchange.[2][5][6]
Performance Evaluation of Common SPE Cartridges
The selection of an SPE cartridge should be driven by the physicochemical properties of the target metabolites and the nature of the sample matrix.[7][8] This section compares the performance of commonly used SPE sorbents: Reversed-Phase (C18), Polymer-Based (e.g., HLB), and Ion-Exchange (e.g., SAX, SCX).
A systematic study evaluating seven different extraction methods, including C18 and ion-exchange SPE, for the analysis of human plasma by LC-MS, revealed significant differences in performance.[3] While solvent precipitation methods showed broad selectivity, they were highly susceptible to matrix effects. In contrast, more selective methods like C18 SPE demonstrated reduced matrix effects.[3] For instance, the recovery of certain peptides and hormones was notably better on reversed-phase SPE compared to solvent-based extractions.[3]
Polymer-based sorbents, such as polystyrene-divinylbenzene (PS-DVB), are known for their wide pH stability (pH 1-14) and higher sample capacity compared to silica-based sorbents.[9][10] This makes them versatile for a broad range of metabolites. Commercially available examples include Waters Oasis HLB and Phenomenex Strata-X, which are designed to provide a hydrophilic-lipophilic balance for retaining a wide spectrum of compounds.[11][12][13]
Ion-exchange SPE is ideal for capturing charged analytes.[8][14] Strong Anion Exchange (SAX) cartridges are used for acidic compounds, while Strong Cation Exchange (SCX) cartridges are suitable for basic compounds.[10][15] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange functionalities (e.g., Oasis MCX, Strata-X-C), offer enhanced selectivity for complex samples.[16][17]
The following table summarizes the performance of different SPE cartridges for metabolite extraction based on published data. The values for recovery, reproducibility (expressed as the coefficient of variation, CV%), and matrix effects are indicative and can vary depending on the specific analyte, matrix, and experimental conditions.
| SPE Cartridge Type | Sorbent Chemistry | Target Analytes | Average Recovery (%) | Reproducibility (CV%) | Matrix Effect | Key Advantages |
| Reversed-Phase | Silica-based C18 | Non-polar to moderately polar metabolites | 60-90[3] | <15[3] | Lower than precipitation[3] | Well-established, good for non-polar compounds.[6] |
| Polymer-Based | Polystyrene-divinylbenzene (e.g., HLB) | Wide range of acidic, neutral, and basic compounds | >85[12] | <10[18] | Minimal[19] | High capacity, stable over a wide pH range.[9][10] |
| Strong Anion Exchange (SAX) | Silica or polymer-based with quaternary ammonium groups | Acidic metabolites | Analyte-dependent[15] | <15 | Variable | Selective for acidic compounds.[15] |
| Strong Cation Exchange (SCX) | Silica or polymer-based with sulfonic acid groups | Basic metabolites | Analyte-dependent[10] | <15 | Variable | Selective for basic compounds.[10] |
| Mixed-Mode Cation Exchange (MCX) | Polymer-based with reversed-phase and cation exchange | Basic and neutral compounds | High | <10 | Low | High selectivity for basic compounds.[20] |
Experimental Protocols
Reproducible and reliable results in metabolomics hinge on well-defined and consistently executed experimental protocols. Below are detailed methodologies for metabolite extraction using different types of SPE cartridges.
General SPE Workflow for Metabolite Extraction
A generalized workflow for solid-phase extraction is a multi-step process. The following diagram illustrates the key stages involved in a typical SPE procedure.
Caption: A generalized workflow for solid-phase extraction of metabolites.
Detailed Protocol for Reversed-Phase (C18) SPE
This protocol is adapted from a study on human plasma metabolomics.[3]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of pre-treated plasma onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of sample buffer (e.g., water or a weak aqueous buffer) to remove salts and other polar interferences.
-
Elution: Elute the retained metabolites with 1.5 mL of an appropriate organic solvent, such as acetonitrile containing 0.1% formic acid.[3]
-
Post-Elution Processing: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Detailed Protocol for Polymer-Based (HLB) SPE
This protocol is a general procedure for polymer-based cartridges like Waters Oasis HLB or Phenomenex Strata-X.
-
Cartridge Conditioning: Condition the HLB cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., 250 µL of plasma or 500 µL of urine on a 30 mg sorbent bed).[18]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. More aggressive washes with higher organic content can be used to remove more hydrophobic interferences without significant loss of some analytes.[12]
-
Elution: Elute the metabolites with 1 mL of methanol or acetonitrile.
-
Post-Elution Processing: Dry down the eluate and reconstitute in the initial mobile phase for chromatographic analysis.
Detailed Protocol for Ion-Exchange SPE
The protocol for ion-exchange SPE requires careful pH control to ensure the analyte and the sorbent are in the appropriate charged states.
-
Cartridge Conditioning: Condition the ion-exchange cartridge (e.g., SAX or SCX) with 1 mL of methanol followed by 1 mL of water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH that ensures the analyte is charged and will bind to the sorbent. For SCX, the pH should be 2-3 units below the pKa of the basic analyte. For SAX, the pH should be 2-3 units above the pKa of the acidic analyte.
-
Sample Loading: Load the pH-adjusted sample onto the cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove unbound matrix components. A second wash with a weak organic solvent can be performed to remove non-polar interferences.
-
Elution: Elute the analytes by changing the pH or increasing the ionic strength of the elution solvent to disrupt the electrostatic interaction. For example, for an IEX cartridge, elution can be achieved with 400 mM ammonium acetate in 42% methanol.[3]
-
Post-Elution Processing: Evaporate the eluate and reconstitute for analysis.
Conclusion and Recommendations
The choice of an SPE cartridge for metabolite extraction is a critical decision that significantly influences the outcome of a metabolomics study.
-
For broad-spectrum, untargeted metabolomics , polymer-based cartridges like Oasis HLB or Strata-X are often a good starting point due to their wide retention capabilities and pH stability.[11][13][18]
-
For targeted analysis of non-polar to moderately polar compounds , traditional silica-based C18 cartridges remain a cost-effective and reliable option, often providing cleaner extracts for specific compound classes.[3][21]
-
For the selective isolation of charged metabolites , ion-exchange and mixed-mode SPE cartridges are indispensable. They offer a higher degree of selectivity, which can be crucial for reducing matrix effects and improving the detection of low-abundance ionic species.[15][20]
Ultimately, the optimal SPE strategy may involve method development and validation for your specific analytes and matrix. It is recommended to start with the sorbent type that best matches the physicochemical properties of your target metabolites and then optimize the wash and elution steps to maximize recovery and minimize matrix effects.[22] For complex samples, a multi-modal approach, potentially combining different SPE chemistries, may be necessary to achieve comprehensive metabolite coverage.[23]
References
- 1. affinisep.com [affinisep.com]
- 2. hawach.com [hawach.com]
- 3. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. specartridge.com [specartridge.com]
- 6. specartridge.com [specartridge.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. support.waters.com [support.waters.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. Buyer’s Guide: HPLC/UHPLC for Metabolomics | Labcompare.com [labcompare.com]
- 15. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 16. SPE Phase and Solvent Selection | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. gcms.cz [gcms.cz]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. ecaservice.ru [ecaservice.ru]
- 20. researchgate.net [researchgate.net]
- 21. Metabolite profiling of human plasma by different extraction methods through gas chromatography-mass spectrometry--an objective comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
- 23. Metabolic profiling by reversed-phase/ion-exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Toxicity Assessment of Fluometuron and its N-desmethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of the herbicide fluometuron and its primary N-desmethyl metabolite, CGA-41686. The information is compiled from various scientific sources and regulatory documents to assist in risk assessment and further research.
Chemical and Physical Properties
| Property | Fluometuron | N-desmethyl fluometuron (CGA-41686) |
| IUPAC Name | N,N-Dimethyl-N'-[3-(trifluoromethyl)phenyl]urea | N-Methyl-N'-[3-(trifluoromethyl)phenyl]urea |
| CAS Number | 2164-17-2[1] | Not readily available |
| Molecular Formula | C10H11F3N2O[1][2] | C9H9F3N2O |
| Molar Mass | 232.206 g/mol [1] | 218.18 g/mol [3] |
| Solubility in Water | 90 ppm (20 °C)[1] | Data not readily available |
| Melting Point | 163-164 °C[1][2] | Data not readily available |
Comparative Toxicity Data
A direct quantitative comparison of the toxicity of fluometuron and its N-desmethyl metabolite is limited in publicly available literature. For regulatory purposes, the U.S. Environmental Protection Agency (EPA) has assumed that all metabolites and degradates of fluometuron are of equal toxicity to the parent compound[4].
Acute Toxicity
| Endpoint | Fluometuron | N-desmethyl fluometuron (CGA-41686) |
| Oral LD50 (Rat) | 6416 - 8900 mg/kg[5] | Data not available. Assumed to be equipotent to fluometuron by the EPA. |
| Dermal LD50 (Rat) | >2000 mg/kg[5] | Data not available. |
| Dermal LD50 (Rabbit) | >10,000 mg/kg[5] | Data not available. |
| Inhalation LC50 (Rat) | >2 mg/L[5] | Data not available. |
Aquatic Toxicity
| Endpoint | Species | Fluometuron | N-desmethyl fluometuron (CGA-41686) |
| 96-hour LC50 | Rainbow Trout | 30 mg/L[5] | Data not available. |
| 96-hour LC50 | Bluegill Sunfish | 48 mg/L[5] | Data not available. |
| 96-hour LC50 | Carp | 170 mg/L[5] | Data not available. |
| 96-hour LC50 | Catfish | 55 mg/L[5] | Data not available. |
| 48-hour LC50 | Daphnia (water flea) | 54 mg/L[5] | Data not available. |
| Toxicity to Algae | - | - | Found to be more toxic than the parent compound in in vitro studies[6]. |
Genotoxicity and Carcinogenicity
-
Fluometuron: Genotoxicity studies with fluometuron have been negative[7]. It is classified as a Group C, possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice[7].
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a minimum number of animals to classify a substance's acute oral toxicity.
Principle: The test substance is administered orally to a group of experimental animals (usually rats) at one of the defined dose levels. The presence or absence of compound-related mortality in a step determines the next step, i.e., dosing at a higher or lower fixed dose.
Procedure:
-
Animals: Healthy, young adult rodents of a single sex (usually females) are used.
-
Dose Levels: Fixed doses of 5, 50, 300, and 2000 mg/kg body weight are typically used.
-
Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
References
- 1. Fluometuron - Wikipedia [en.wikipedia.org]
- 2. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desmethyl-fluometuron (Ref: CGA 41686) [sitem.herts.ac.uk]
- 4. Endocrine disrupting chemicals: Impact on human health, wildlife and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Pesticide Analysis Method Validation: SANCO/825/00 and Alternatives
For researchers, scientists, and professionals in drug development, robust and validated analytical methods are paramount for ensuring the safety and efficacy of products. In the realm of pesticide residue analysis, the European Commission's SANCO/825/00 guidelines have long served as a benchmark for method validation. This guide provides a comprehensive comparison of the SANCO/825/00 guidelines with its successor, SANTE/2020/12830, and other international standards, supported by experimental data and detailed protocols.
Evolution of European Guidelines: From SANCO to SANTE
The SANCO/825/00 guidance document, along with SANCO/3029/99, laid the foundation for the validation of pesticide residue analytical methods in the European Union.[1][2][3] These documents have been superseded by SANTE/2020/12830, which harmonizes the requirements for both pre-registration risk assessment and post-approval monitoring.[1][2][4][5] The new SANTE guideline introduces more detailed specifications on several aspects, including the use of isotopically labelled internal standards, demonstration of hydrolysis efficiency, and more rigorous evaluation of calibration curves.[2]
Quantitative Performance Criteria: A Comparative Overview
The core of any method validation is the demonstration of its performance through quantitative parameters. The following table summarizes the key acceptance criteria as stipulated by SANCO/825/00 and its successor, SANTE/2020/12830, alongside a prominent international guideline for comparison.
| Validation Parameter | SANCO/825/00 rev. 8.1 | SANTE/2020/12830 | Alternative Guideline (e.g., General Requirements) |
| Recovery (Mean) | 70 - 120% | 70 - 120% | 70 - 120% |
| Repeatability (RSDr) | ≤ 20% | ≤ 20% | ≤ 20% |
| Reproducibility (RSDR) | ≤ 20% (within-laboratory) | ≤ 20% (within-laboratory) | Typically ≤ 20-30% (inter-laboratory) |
| Limit of Quantification (LOQ) | Lowest validated fortification level with acceptable recovery and precision. | Lowest validated fortification level with acceptable recovery and precision. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 (or other appropriate justification) | Preference for residual analysis over correlation coefficient. | Typically r ≥ 0.99 or r² ≥ 0.98 |
| Specificity/Selectivity | No significant interference at the retention time of the analyte. | No significant interference at the retention time of the analyte. | The ability to differentiate and quantify the analyte in the presence of other components. |
Experimental Protocols for Key Validation Parameters
Detailed and standardized experimental protocols are crucial for ensuring the consistency and comparability of validation data. Below are outlined methodologies for key validation experiments.
Recovery and Repeatability
-
Preparation of Spiked Samples: Select a representative blank matrix and homogenize it. Spike aliquots of the blank matrix with the pesticide standard at a minimum of two concentration levels: the limit of quantification (LOQ) and a higher level (e.g., 10x LOQ or the Maximum Residue Limit, MRL). A minimum of five replicates should be prepared for each concentration level.
-
Sample Extraction and Analysis: Process the spiked samples and a blank matrix sample using the analytical method being validated.
-
Calculation of Recovery: The percentage recovery is calculated for each replicate using the following formula:
RSD (%) = (Standard deviation of recoveries / Mean recovery) x 100
Limit of Quantification (LOQ) Determination
-
Fortification at Low Levels: Spike a blank matrix with the pesticide standard at a series of low concentrations.
-
Analysis and Evaluation: Analyze these fortified samples (with a minimum of five replicates at each level) and evaluate the recovery and repeatability at each concentration.
-
LOQ Establishment: The LOQ is established as the lowest concentration level that provides acceptable mean recovery (typically 70-120%) and repeatability (RSD ≤ 20%). [6]
Visualizing the Method Validation Workflow
A clear understanding of the logical flow of the method validation process is essential. The following diagram illustrates a typical workflow according to the principles outlined in the SANCO/825/00 guidelines.
Method Validation Workflow Diagram
Comparative Overview of Guideline Philosophies
While sharing the common goal of ensuring data quality, different international guidelines can have nuanced differences in their emphasis and specific requirements. The diagram below provides a high-level comparison of the core focuses of SANCO/825/00, its successor SANTE/2020/12830, and general principles of other international guidelines.
References
Comparative untargeted metabolomics of herbicide-treated and control samples
An in-depth analysis of the metabolic perturbations in plants exposed to herbicides is crucial for understanding their mechanisms of toxicity and for developing strategies to mitigate their environmental impact. Untargeted metabolomics has emerged as a powerful tool in this field, providing a comprehensive snapshot of the metabolic state of an organism under specific conditions. This guide compares two recent studies that employed untargeted metabolomics to investigate the effects of different herbicides on plants.
The first study by Liu et al. (2024) investigated the phytotoxicity of imazethapyr on the model plant Arabidopsis thaliana. The second study, published in ACS Agricultural Science & Technology, examined the metabolomic changes in rice (Oryza sativa L.) subjected to a mixture of herbicides.
Comparative Analysis of Key Findings
The following table summarizes the key quantitative and qualitative findings from the two studies, offering a direct comparison of the metabolic impact of the different herbicides on the respective plant species.
| Feature | Study 1: Imazethapyr on Arabidopsis thaliana (Liu et al., 2024) | Study 2: Herbicide Mix (Imazapyr, Imazapic, Clomazone) on Rice (Oryza sativa L.) |
| Herbicide(s) | Imazethapyr | Imazapyr, Imazapic, and Clomazone |
| Plant Species | Arabidopsis thaliana | Oryza sativa L. (Rice) |
| Analytical Platform | Non-target metabolomic analysis (likely LC-MS based on similar studies) | HPLC-HRMS |
| Differentially Abundant Metabolites | 75 significantly changed metabolites were identified.[1] | A significant number of unique ions were detected in treated samples across different matrices (husk and grain). For instance, in the husk, 13 ions were unique to the herbicide-treated samples.[2] |
| Key Affected Metabolic Pathways | Carbohydrate metabolism, lipid metabolism, and amino acid metabolism were mainly enriched.[1] | The phenylpropanoid biosynthesis pathway was markedly disrupted.[2] |
| Major Metabolic Changes | Downregulation of genes involved in photosynthetic electron transport and the carbon cycle.[1] | Reduced levels of free sugars across all rice matrices and a decrease in flavonoid content in the husk.[2] |
| Observed Physiological Effects | Inhibition of shoot growth, reduced chlorophyll content, and induced photoinhibition.[1] | Leaf bleaching is a known effect of clomazone due to the disruption of carotenoid synthesis.[2] |
Experimental Protocols
A detailed understanding of the experimental design is critical for interpreting the results of metabolomics studies. Below are the detailed methodologies employed in the two comparative studies.
Study 1: Imazethapyr on Arabidopsis thaliana
-
Plant Growth and Treatment: Arabidopsis thaliana seedlings were exposed to imazethapyr through root application at concentrations ranging from 0.2 to 1.0 mg L⁻¹. Control plants were grown under identical conditions without the herbicide.[1]
-
Sample Collection: Leaf and root tissues were harvested at 7 and 14 days after the application for various analyses.[1]
-
Metabolite Extraction: A standard extraction protocol, likely involving a solvent system such as methanol/water or methanol/chloroform/water, would have been used to extract a broad range of metabolites from the plant tissues.
-
Metabolomics Analysis: A non-targeted metabolomics approach was used.[1] This typically involves analysis by high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to separate and detect a wide array of metabolites.
-
Data Analysis: The raw data would have been processed to identify features (metabolites), which were then statistically analyzed to find significant differences between the treated and control groups. Pathway analysis would have been performed to identify the biological pathways most affected by the herbicide treatment.
Study 2: Herbicide Mix on Rice (Oryza sativa L.)
-
Plant Growth and Treatment: Rice plants were cultivated under controlled conditions and treated with a mixture of imazapyr, imazapic, and clomazone. Control plants were grown under the same conditions without herbicide application.[2]
-
Sample Collection: Different parts of the rice plant, specifically the husk, unpolished grain, and polished grain, were collected for analysis to assess the systemic effects of the herbicides.[2]
-
Metabolite Extraction: Metabolites were extracted from the different rice matrices. The choice of extraction solvent would have been optimized to capture a wide range of metabolites present in these tissues.
-
Metabolomics Analysis: The study utilized High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) for the untargeted metabolomic analysis.[2] This technique provides high sensitivity and accuracy for metabolite identification.
-
Data Analysis: Chemometric approaches, including multivariate statistical analysis, were employed to process the large volume of data generated by HRMS and to elucidate variations in the metabolome of the treated and control plants.[2]
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for both studies.
Caption: Experimental workflow for the untargeted metabolomics study of imazethapyr-treated Arabidopsis thaliana.
Caption: Experimental workflow for the untargeted metabolomics study of rice treated with a herbicide mixture.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Fluometuron Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the accuracy and precision of common analytical methods for the quantification of fluometuron and its derivatives. The selection of an appropriate analytical method is critical for obtaining reliable data in environmental monitoring, food safety assessment, and toxicological studies. This document summarizes key performance parameters, including Limit of Quantification (LOQ), Limit of Detection (LOD), recovery rates (accuracy), and relative standard deviation (RSD) for precision, based on validated experimental data. Detailed experimental protocols and visual workflows are provided to assist in method selection and implementation.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of fluometuron and its primary metabolite, desmethyl-fluometuron.
| Method | Analyte | Matrix | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | RSD (%) |
| HPLC-MS/MS [1] | Fluometuron | Soil | 0.01 | ~0.003 | 93 - 97 | 2.7 - 7.5 |
| Desmethyl-fluometuron | Soil | 0.01 | ~0.003 | 94 - 98 | 3.2 - 6.9 | |
| GC-MS [2] | Fluometuron | Rice-based baby food | 0.0005 | Not Reported | 86 - 118 | 18 - 20 |
Detailed Experimental Protocols
HPLC-MS/MS Method for Soil Samples[1]
This method is validated for the determination of fluometuron and its metabolite desmethyl-fluometuron in soil.
Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a 250 mL screw-cap glass bottle.
-
Add 100 mL of an acetonitrile/water mixture (80:20, v/v).
-
Shake the mixture for approximately 2 hours on a horizontal flatbed shaker.
-
Transfer an aliquot of the crude extract into a 50 mL centrifuge bottle and centrifuge for 5 minutes at 6500 x g.
-
Take a 0.5 mL aliquot of the supernatant and dilute it with 0.5 mL of water.
-
Transfer the diluted extract into a glass vial for LC-MS/MS analysis.
Instrumental Analysis:
-
HPLC System: Agilent HPLC system (or equivalent)
-
Mass Spectrometer: API 5000 triple stage quadrupole mass spectrometer (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitored Transitions (Quantifier/Qualifier):
-
Fluometuron: m/z 233 → 160 / m/z 233 → 72
-
Desmethyl-fluometuron: m/z 219 → 162 / m/z 219 → 142
-
-
Linearity: The method demonstrated linearity in the range of 0.1 ng/mL to 10 ng/mL.
GC-MS Method for Food Samples (QuEChERS)[2]
This method is validated for the determination of fluometuron in a food matrix (rice-based baby food) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
Sample Preparation and Extraction:
-
The specific QuEChERS extraction protocol as detailed in the EURL validation report is followed. This generally involves extraction with acetonitrile followed by a partitioning step with salts.
-
An aliquot of the supernatant is taken for cleanup using dispersive solid-phase extraction (d-SPE) with PSA and MgSO4.
-
The final extract is diluted with acetonitrile before injection.
Instrumental Analysis:
-
GC System: Trace 1300 series with a TriPlus RSH Autosampler (or equivalent)
-
Column: TG-5SILMS 30m x 0.25mm x 0.25µm
-
Injection: 5 µL on a PTV injector
-
Mass Spectrometer: Thermo TSQ 8000 Evo (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific quantitative validation data for a commercial fluometuron ELISA kit was not available in the reviewed literature, the principle of competitive ELISA is a common and effective screening method for pesticides. A study comparing HPLC and ELISA for fluometuron detection in soil concluded that ELISA is an effective method with benefits such as reduced sample size, lower cost, and faster analysis time. The sensitivity was reported to be down to 0.08 ng/mL in water and 0.25 ng/g in soil.
General Principle of Competitive ELISA:
-
Antibodies specific to fluometuron are coated onto the wells of a microtiter plate.
-
The sample containing an unknown amount of fluometuron and a known amount of enzyme-labeled fluometuron (conjugate) are added to the wells.
-
Fluometuron from the sample and the enzyme-labeled fluometuron compete for binding to the fixed antibodies.
-
After an incubation period, the unbound reagents are washed away.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color.
-
The intensity of the color is inversely proportional to the concentration of fluometuron in the sample.
Visualized Workflows and Principles
References
Safety Operating Guide
Personal protective equipment for handling Fluometuron-N-desmethyl-4-hydroxy
This document provides essential safety protocols and logistical information for handling Fluometuron-N-desmethyl-4-hydroxy in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
The primary routes of exposure to Fluometuron are through inhalation, skin contact, and eye contact. Therefore, appropriate PPE is critical to ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to prevent contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or barrier laminate) are required. The exact breakthrough time of glove material should be confirmed with the glove manufacturer. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect the skin. For larger quantities or in case of potential splashing, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | If working in a poorly ventilated area or if dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory environment.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. Wash hands thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. The shelf-life of Fluometuron is at least 3 to 5 years when stored in a dry place.[3] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is vital to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Material | Dispose of unused material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Prior to implementing land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices.[3] |
| Contaminated PPE | All contaminated PPE (gloves, lab coats, etc.) should be collected in a designated, labeled container and disposed of as hazardous waste according to institutional and regulatory guidelines. |
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: Interrelated components of a comprehensive safety plan for chemical handling.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
